Physicochemical Profile, Synthetic Methodologies, and Applications in Drug Development Executive Summary N-Octylurea (1-Octylurea; CAS 2158-10-3) represents a critical model compound in the study of amphiphilic interacti...
Author: BenchChem Technical Support Team. Date: February 2026
Physicochemical Profile, Synthetic Methodologies, and Applications in Drug Development
Executive Summary
N-Octylurea (1-Octylurea; CAS 2158-10-3) represents a critical model compound in the study of amphiphilic interactions and hydrogen-bond-mediated self-assembly. Possessing a polar urea headgroup (
) and a hydrophobic octyl tail (), it serves as a fundamental building block in supramolecular chemistry and a reference standard for lipophilicity in pharmaceutical formulation. This guide provides an autonomous technical analysis of N-octylurea, moving beyond standard datasheets to explore its synthesis, structural dynamics, and utility in drug delivery systems.
Part 1: Physicochemical Characterization
The utility of N-octylurea stems from its distinct amphiphilicity. Unlike symmetric ureas (e.g., 1,3-dioctylurea), the mono-substituted nature of N-octylurea creates a significant dipole moment and allows for specific "head-to-tail" or "head-to-head" crystalline packing arrangements that mimic lipid bilayer interactions.
Low MW facilitates high molarity in solution studies.
Melting Point
~92–96°C (Typical)
Note: Homologous series trend (Hexylurea ~75°C; Decylurea ~105°C).
Solubility (Water)
Low (< 1 mg/mL)
Driven by the hydrophobic effect of the chain.
Solubility (Organic)
High (EtOH, DMSO, )
Soluble in polar aprotic and protic organic solvents.
LogP (Oct/Wat)
~2.4 – 2.9
Ideal range for modeling membrane permeability.
H-Bond Donors
2 (Primary & Secondary Amine)
Critical for supramolecular tape formation.
H-Bond Acceptors
1 (Carbonyl Oxygen)
Acts as the nucleation point for crystallization.
Part 2: Synthetic Protocols & Causality
While N-octylurea can be synthesized via the reaction of octyl isocyanate with ammonia, that route involves highly toxic isocyanates and requires strict moisture control. The Cyanate Method (a modification of the Wöhler synthesis) is the preferred laboratory protocol due to its safety profile, cost-effectiveness, and high yield.
The Cyanate Method: Mechanistic Logic
This reaction relies on the in situ generation of isocyanic acid (
) from potassium cyanate () in an acidic medium. The nucleophilic amine (octylamine) attacks the electrophilic carbon of the isocyanic acid.
Reaction Equation:
Experimental Workflow
Safety Precaution: Perform in a fume hood. Octylamine is corrosive; Cyanates are toxic if acidified without ventilation (potential
gas evolution).
Reagent Preparation: Dissolve Octylamine (1.0 eq) in dilute hydrochloric acid or acetic acid.
Why: The amine must be solubilized, but the reaction requires the free amine to attack
. The pH is critical; too acidic, and the amine is fully protonated () and non-nucleophilic. Too basic, and is not formed. A weak acid buffer is often ideal.
Cyanate Addition: Add Potassium Cyanate (KOCN, 1.2 eq) dissolved in water slowly to the amine solution at 30–40°C.
Why: Slow addition prevents the rapid polymerization of isocyanic acid into cyanuric acid (a common impurity).
Heating & Rearrangement: Heat the mixture to 50–60°C for 1 hour, then cool to room temperature.
Why: Promotes the nucleophilic attack and ensures the urea precipitates out (urea derivatives are less soluble in water than the starting amine salts).
Purification: Filter the white precipitate. Recrystallize from Ethanol/Water (1:1).
Why: Removes unreacted salts (KCl) and any cyanuric acid byproducts.
Visualization: Synthetic Logic Flow
Figure 1: Step-by-step synthetic pathway for N-octylurea via the Cyanate Method, highlighting critical process controls.
Part 3: Structural Dynamics & Supramolecular Assembly
In drug development, N-octylurea is not merely an intermediate; it is a supramolecular synthon . The urea moiety is unique because it contains two hydrogen bond donors (
) and one acceptor () on the same planar face.
The Urea Tape Motif
N-Octylurea molecules self-assemble into "ribbons" or "tapes" in the solid state and in non-polar solvents.
Mechanism: The carbonyl oxygen of Molecule A accepts hydrogen bonds from the
groups of Molecule B.
Significance: This mimics the backbone interactions in proteins (alpha-helices) and is used to study how hydrophobic tails (the octyl chain) disrupt or stabilize these networks.
Visualization: Hydrogen Bonding Network
Figure 2: Supramolecular assembly showing the 'Urea Tape' motif driven by hydrogen bonding, stabilized by hydrophobic tail packing.
Part 4: Applications in Drug Development
Permeability & Lipophilicity Modeling
With a LogP of ~2.4, N-octylurea falls into the "sweet spot" of drug-like lipophilicity (Lipinski's Rule of 5). It is used as a probe to calibrate:
Immobilized Artificial Membranes (IAM): Researchers use N-octylurea to validate chromatographic retention times against known permeability data.
Skin Permeation Enhancers: Urea is a known keratolytic (skin softener). N-octylurea serves as a model to study how adding an alkyl chain affects the disruption of the stratum corneum lipid bilayer compared to urea itself.
Solubility Enhancement (Hydrotrope Mechanism)
N-Octylurea acts as a hydrotrope. At high concentrations, it prevents the aggregation of poorly soluble drugs by interfering with water structure and providing hydrophobic regions for the drug to associate with, without forming traditional micelles.
Analytical Marker
In HPLC method development for urea-based herbicides (e.g., Diuron, Linuron), N-octylurea is often used as an internal standard or a retention time marker due to its stability and distinct UV absorption profile (low wavelength, ~200-210 nm, due to the carbonyl
transition).
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 200490, N-Octylurea. Retrieved from [Link]
NIST Mass Spectrometry Data Center. 1-Octylurea Gas Phase Spectrum. NIST Chemistry WebBook, SRD 69.[2] Retrieved from [Link]
Organic Syntheses. Arylureas I. Cyanate Method. (General procedure adapted for alkyl ureas). Coll. Vol. 4, p.49. Retrieved from [Link]
European Chemicals Agency (ECHA). Registration Dossier: Urea, N-octyl-.[3] Retrieved from [Link][3]
self-assembly mechanisms of N-octylurea in solution
An In-Depth Technical Guide to the Self-Assembly Mechanisms of N-Octylurea in Solution Preamble: The Dichotomous Nature of N-Octylurea N-octylurea stands as a quintessential example of a simple amphiphile, a molecule pos...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide to the Self-Assembly Mechanisms of N-Octylurea in Solution
Preamble: The Dichotomous Nature of N-Octylurea
N-octylurea stands as a quintessential example of a simple amphiphile, a molecule possessing two distinct and contrasting personalities. At one end, a hydrophilic urea headgroup, and at the other, a lipophilic octyl tail. This duality is the cornerstone of its rich and complex behavior in solution. The urea group, with its planar structure, is a powerhouse for forming directional, non-covalent bonds.[1][2] It features a carbonyl oxygen atom that acts as a hydrogen bond acceptor and two N-H groups that serve as hydrogen bond donors.[1] This configuration is ideal for creating robust, linear hydrogen-bonded networks.[2][3] In stark contrast, the eight-carbon alkyl chain shuns polar environments, driving aggregation to minimize its contact with solvents like water—a phenomenon governed by the hydrophobic effect.[4][5] Understanding the interplay between these two forces is critical to predicting and controlling the self-assembly process, which is fundamental in fields ranging from supramolecular materials to drug delivery systems.
Part 1: The Primary Driving Force: Urea Headgroup and Hydrogen Bonding
The self-assembly of N-octylurea is initiated and directed primarily by the powerful and specific interactions of its urea headgroup. Unlike simple electrostatic or van der Waals forces, hydrogen bonds are highly directional, which imparts a significant degree of order to the resulting assemblies.
The planarity of the urea moiety facilitates the formation of well-organized, one-dimensional tapes or chains.[1][2] In these arrangements, the carbonyl oxygen of one urea molecule accepts hydrogen bonds from the N-H groups of two adjacent molecules. This creates a bifurcated hydrogen bond that is exceptionally stable and cooperative, leading to the formation of extended supramolecular polymers.[6] This ordered sequence of N-H···O=C interactions is the fundamental structural motif that underpins the larger architectures N-octylurea can form.
The causality behind this choice of interaction is energetic favorability. By forming these intermolecular hydrogen bonds, the system achieves a lower energy state compared to individual, solvated urea headgroups, particularly in non-polar or weakly polar solvents where competition from the solvent for hydrogen bonding is minimal.[3]
Caption: Directional hydrogen bonds between N-octylurea monomers.
Part 2: The Secondary Driving Force: The Octyl Tail and the Hydrophobic Effect
While hydrogen bonding provides the directional "glue," the hydrophobic effect is the powerful, albeit less specific, force that drives the aggregation of the octyl tails, particularly in aqueous solutions. The hydrophobic effect is not an attractive force between non-polar chains but rather an entropic effect originating from the properties of the surrounding water molecules.[5]
Water molecules form a highly ordered, cage-like structure around a non-polar solute. This ordering represents a decrease in the entropy (disorder) of the system, which is thermodynamically unfavorable. To maximize entropy, the system forces the non-polar alkyl chains to aggregate, minimizing the total surface area exposed to water and releasing the ordered water molecules back into the bulk solvent.[5] This process is a primary driver for the formation of micelles and other aggregates with a non-polar core.[5][7] The micellization process is therefore considered to be primarily entropy-driven.[3][8]
The concentration at which this aggregation begins to occur is a critical parameter known as the Critical Aggregation Concentration (CAC) or Critical Micelle Concentration (CMC). Below the CAC, N-octylurea exists predominantly as solvated monomers. Above the CAC, monomers are in equilibrium with the self-assembled structures.
Part 3: Synergistic Assembly: From Chains to Supramolecular Architectures
The true complexity and elegance of N-octylurea self-assembly emerge from the synergy between hydrogen bonding and hydrophobic interactions. The final morphology of the aggregate—be it spherical micelles, cylindrical rods, twisted ribbons, or extensive gel networks—is determined by the delicate balance of these forces, which is highly sensitive to the solution environment (e.g., solvent polarity, temperature, and concentration).[9]
In Aqueous Solution: The hydrophobic effect dominates. The octyl chains collapse to form a non-polar core, while the hydrophilic urea headgroups form a shell at the interface with water. The directional hydrogen bonding between the headgroups then organizes this shell, potentially leading to elongated or non-spherical structures like rods or ribbons, rather than simple spherical micelles.[9]
In Non-Polar Organic Solvents: The roles are reversed. The primary driving force is the strong, directional hydrogen bonding between urea headgroups, which seek to shield themselves from the non-polar solvent.[3] The alkyl chains are now solvated by the organic medium and provide steric stabilization, preventing uncontrolled precipitation and enabling the formation of long, well-defined fibers that can entangle to form a supramolecular gel.[10][11]
Caption: Hierarchical self-assembly of N-octylurea in solution.
Fluorescence: A solvatochromic probe (e.g., pyrene) partitions into the hydrophobic core of the aggregates, causing a measurable shift in its emission spectrum. The inflection point of this shift versus concentration marks the CAC. Surface Tensiometry: Amphiphilic monomers populate the air-water interface, reducing surface tension. At the CAC, monomers form aggregates in the bulk, and the surface tension plateaus.
DLS: Measures the hydrodynamic radius of particles in solution by analyzing fluctuations in scattered light intensity caused by Brownian motion. SAXS/SANS: Provides detailed information on the average size, shape, and internal structure of the aggregates in solution. Cryo-TEM: Allows for direct visualization of the aggregate morphology (e.g., spheres, ribbons, fibers) by flash-freezing the sample in its native state.[9]
3. What intermolecular forces are involved?
Fourier-Transform Infrared (FTIR) Spectroscopy, Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
FTIR: Formation of N-H···O=C hydrogen bonds causes a red-shift (lower wavenumber) in the C=O stretching frequency and changes in the N-H stretching bands, providing direct evidence of this interaction.[3] ¹H NMR: Protons involved in hydrogen bonding (e.g., N-H protons) experience a change in their chemical environment upon aggregation, typically resulting in a downfield shift and line broadening.[12]
4. What are the thermodynamics of the process?
Isothermal Titration Calorimetry (ITC)
ITC: Directly measures the heat released or absorbed during the aggregation process as a function of concentration. This allows for the determination of the enthalpy (ΔH) and entropy (ΔS) of micellization, revealing whether the process is enthalpy- or entropy-driven.[13]
Experimental Workflow Protocol
The following workflow provides a logical and self-validating sequence for characterizing the self-assembly of N-octylurea.
Caption: A logical workflow for investigating self-assembly.
References
Ishii, R., et al. (2021). Self-assembly of Urea Derivatives into Supramolecular Gels. Journal of Synthetic Organic Chemistry, Japan, 79(3), 224-234. [Link]
Kimura, S., & Yamanaka, M. (2020). Self-assembly of Urea Derivatives into Supramolecular Gels. Yakugaku Zasshi, 140(1), 25-34. [Link]
Stumpe, M. C., & Grubmüller, H. (2007). Aqueous urea solutions: structure, energetics, and urea aggregation. The Journal of Physical Chemistry B, 111(22), 6220-6228. [Link]
Tsuchida, K., et al. (2021). Tuning of Morphology by Chirality in Self-Assembled Structures of Bis(Urea) Amphiphiles in Water. Chemistry, 27(1), 1-8. [Link]
Miyakubo, K., & Takeda, S. (2002). Molecular Dynamics of Octyl Urea Crystals Analyzed by Solid-state NMR. Magnetic Resonance in Chemistry, 40(13), S111-S117. [Link]
Le Ouay, B., et al. (2016). Oligo-Urea with No Alkylene Unit Self-Assembles into Rod-Like Objects in Water. Angewandte Chemie International Edition, 55(21), 6331-6335. [Link]
Georgiev, G., et al. (2014). Self-aggregation mechanisms of N-alkyl derivatives of urea and thiourea. Journal of Molecular Structure, 1076, 470-479. [Link]
Kimura, S., & Yamanaka, M. (2020). Self-assembly of Urea Derivatives into Supramolecular Gels. ResearchGate. [Link]
Yamanaka, M., et al. (2020). Urea Derivatives as Functional Molecules: Supramolecular Capsules, Supramolecular Polymers, Supramolecular Gels, Artificial Hosts, and Catalysts. Chemistry – A European Journal, 26(72), 17354-17371. [Link]
National Center for Biotechnology Information. PubChem Compound Summary for CID 200490, N-Octylurea. [Link]
National Center for Biotechnology Information. PubChem Compound Summary for CID 10229388. [Link]
Jones, M. N., & Piercy, J. (1972). Effect of urea on thermodynamics of micellization. Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases, 68, 1839-1847. [Link]
Sivanandam, V., & Paul, S. (2021). Effect of urea on the hydration and aggregation of hydrophobic and amphiphilic solute models: Implications to protein aggregation. The Journal of Chemical Physics, 155(14), 145102. [Link]
Schick, M. J. (1964). THE EFFECT OF UREA ON HYDROPHOBIC BONDS: THE CRITICAL MICELLE CONCENTRATION OF n-DODECYLTRIMETHYLAMMONIUM BROMIDE IN AQUEOUS SOLUTIONS OF UREA. Journal of the American Chemical Society, 86(14), 3334-3337. [Link]
Zheng, W., et al. (2014). Effect of urea concentration on aggregation of amyloidogenic hexapeptides (NFGAIL). The Journal of Physical Chemistry B, 118(1), 53-62. [Link]
Wikipedia contributors. (2023). Thermodynamics of micellization. Wikipedia. [Link]
Van der Mee, M. A. J., et al. (2008). Hydrogen Bonding of Trialkyl-Substituted Urea in Organic Environment. Macromolecules, 41(14), 5404-5410. [Link]
Ma, Y., et al. (2017). Molecular structures of alkyl tertiary amine ureas (a-f). ResearchGate. [Link]
Picazo, O., et al. (2021). Zero-field J-Spectroscopy of Urea: Spin-Topology Engineering by Chemical-Exchange. ChemRxiv. [Link]
Evans, J. D., & Sumby, C. J. (2017). Crystallographic investigation into the self-assembly, guest binding, and flexibility of urea functionalised metal-organic frameworks. ResearchGate. [Link]
Sivanandam, V., & Paul, S. (2021). Effect of urea on the hydration and aggregation of hydrophobic and amphiphilic solute models: Implications to protein aggregation. ResearchGate. [Link]
Wang, Y., et al. (2021). Urea-induced supramolecular self-assembly strategy to synthesize wrinkled porous carbon nitride nanosheets for highly-efficient visible-light photocatalytic degradation. Dalton Transactions, 50(26), 9140-9148. [Link]
Zhang, Y., et al. (2021). Vinylogous Urea—Urethane Vitrimers: Accelerating and Inhibiting Network Dynamics through Hydrogen Bonding. Angewandte Chemie International Edition, 60(38), 20901-20908. [Link]
Costas, M., et al. (2009). Effect of NaCl on the Self-Aggregation of n-Octyl β-d-Thioglucopyranoside in Aqueous Medium. ResearchGate. [Link]
McGhee, B., et al. (2021). The Equivalence of Enthalpies of Micellization from Calorimetry and the Variation of Critical Micelle Points with Temperature as Exemplified for Aqueous Solutions of an Aliphatic Cationic Surfactant. Langmuir, 37(28), 8569-8576. [Link]
Birkefeld, A., et al. (2013). Quantitative and qualitative 1H, 13C, and 15N NMR spectroscopic investigation of the urea-formaldehyde resin synthesis. Magnetic Resonance in Chemistry, 51(8), 453-465. [Link]
Naumov, P., et al. (2007). Hydrogen-Bonded Networks Based on Cobalt(II), Nickel(II), and Zinc(II) Complexes of N,N'-Diethylurea. ResearchGate. [Link]
IIT Roorkee. (2015). Thermodynamics of Micellization (CHE). YouTube. [Link]
Basavaraj, M. G., et al. (2014). Fluorescence by self-assembly: autofluorescent peptide vesicles and fibers. Analyst, 139(12), 3125-3132. [Link]
The Organic Chemistry Tutor. (2023). What is the H—N—H bond angle in urea?. YouTube. [Link]
Yu, H., et al. (2005). Determination of critical micelle concentrations and aggregation numbers by fluorescence correlation spectroscopy. Biochimica et Biophysica Acta (BBA) - Biomembranes, 1717(1), 1-8. [Link]
Zaichikov, A. M., & Golubev, M. V. (2018). Effect of Urea on the Thermodynamics of Hexadecyltrimethylammonium Bromide Micelle Formation in Aqueous Solutions. ResearchGate. [Link]
Supramolecular Engineering of Mono-Alkyl Ureas: From Molecular Architecture to Pharmaceutical Organogels
Executive Summary This technical guide analyzes the supramolecular behavior of mono-alkyl ureas ( ), focusing on their utility as low-molecular-weight gelators (LMWGs) in drug delivery. Unlike symmetrical di-substituted...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This technical guide analyzes the supramolecular behavior of mono-alkyl ureas (
), focusing on their utility as low-molecular-weight gelators (LMWGs) in drug delivery. Unlike symmetrical di-substituted ureas, mono-alkyl ureas possess a unique asymmetry that drives the formation of highly specific hydrogen-bonding motifs, notably the -urea tape. This document details the thermodynamic drivers of self-assembly, provides a green synthesis protocol validated for high-purity pharmaceutical applications, and outlines the characterization workflows necessary to translate these molecules into functional organogels.
The efficacy of mono-alkyl ureas as supramolecular building blocks stems from their ability to act as anisotropic synthons. The urea functionality provides a rigid hydrogen-bonding array, while the alkyl tail dictates solubility and hydrophobic packing.
The
-Urea Tape Motif
The primary driving force for assembly is the formation of the
-urea tape. According to Etter’s rules of hydrogen bonding, the urea moiety acts as a self-complementary donor-acceptor system.
Donors: Two protons on the primary amine (
) and one on the secondary amine ().
Acceptor: The carbonyl oxygen (
).
In mono-alkyl ureas, the dominant motif is the formation of bifurcated hydrogen bonds where the carbonyl oxygen accepts two protons from adjacent urea units. This results in a one-dimensional ribbon known as the
-tape .
Graphviz Visualization: Hierarchical Assembly
The following diagram illustrates the transition from monomeric species to the supramolecular network.
Figure 1: Hierarchical self-assembly pathway of mono-alkyl ureas from solvated monomers to macroscopic organogels.
Thermodynamics of Self-Assembly
Understanding the thermodynamics is critical for controlling gelation temperature (
) and mechanical strength.
Enthalpy-Entropy Compensation
The assembly process is governed by the Gibbs free energy equation:
.
Enthalpic Gain (
): Driven by the formation of strong intermolecular N-H···O hydrogen bonds (approx. 20–25 kJ/mol per bond). The "urea tape" is enthalpically favored over solvation.
Entropic Loss (
): The ordering of molecules into a rigid lattice reduces conformational entropy.
The Hydrophobic Effect: For long alkyl chains (
and above), the expulsion of solvent molecules from the vicinity of the alkyl tails contributes a positive entropic factor (solvent release), stabilizing the assembly.
Solvent Influence
The choice of solvent dictates the assembly pathway. In polar protic solvents (e.g., water, methanol), solvent molecules compete for H-bonding sites, often disrupting the
-tape. In apolar aprotic solvents (e.g., toluene, oils), H-bonding is maximized, favoring gelation.
Experimental Protocols
Green Synthesis of Mono-Alkyl Ureas
Objective: Synthesize high-purity n-octyl urea without toxic isocyanate intermediates, suitable for pharmaceutical use.
Mechanism: Nucleophilic addition of an alkyl amine to cyanic acid (generated in situ from potassium cyanate).
Protocol:
Reagents: Dissolve n-octylamine (10 mmol) in distilled water (30 mL) containing HCl (10 mmol). The solution should be slightly acidic (pH 5-6).
Addition: Dissolve Potassium Cyanate (KOCN, 12 mmol) in minimal water (10 mL). Add this dropwise to the amine solution at 35°C with vigorous stirring.
Reaction: A white precipitate will form immediately. Stir for 2 hours.
Note: The slight excess of KOCN ensures complete conversion of the amine.
Work-up: Filter the precipitate. Wash 3x with cold water to remove residual salts (KCl).
Purification: Recrystallize from ethanol/water (9:1). Dry under vacuum at 40°C.
Validation: Yield should be >85%. Melting point for n-octyl urea: ~98°C.
Gelation Characterization Workflow
The following workflow defines the Critical Gel Concentration (CGC) and thermal stability.
Figure 2: "Inverted Test Tube" method for determining Critical Gel Concentration (CGC).
Spectroscopic Characterization
To confirm the formation of the supramolecular network, FTIR is the primary tool. The shift in carbonyl and amine stretches provides direct evidence of H-bonding.[1]
Table 1: Diagnostic FTIR Shifts for Mono-Alkyl Ureas
Vibrational Mode
Free/Monomeric ()
H-Bonded Aggregate ()
Structural Insight
N-H Stretch ()
3400 – 3500
3320 – 3340
Formation of H-bond network.
C=O Stretch (Amide I)
1680 – 1690
1620 – 1640
Strong polarization of C=O due to bifurcated H-bonding (Urea Tape).
N-H Bend (Amide II)
1550 – 1570
1575 – 1590
Restriction of N-H bending due to rigid lattice locking.
Technical Note: A sharp peak at ~1625
is the "fingerprint" of the ordered -urea tape. Broadening of this peak indicates defects or amorphous regions within the gel network.
Pharmaceutical Applications
Mono-alkyl urea organogels are increasingly relevant in transdermal and subcutaneous drug delivery due to their biocompatibility (urea is a metabolite) and ability to immobilize pharmaceutically acceptable oils (e.g., isopropyl myristate, vegetable oils).
Mechanism of Release
The drug release from these matrices follows non-Fickian diffusion, controlled by the erosion of the supramolecular fibers.
Sol-Gel Transition: The gel is thixotropic. It can be injected as a liquid (under shear) and recovers its gel state in situ, forming a depot.
Lipophilic Drugs: Highly soluble in the oil phase; release is retarded by the tortuosity of the urea fiber network.
Hydrophilic Drugs: Can be incorporated via inverse micelles if water is added (microemulsion-based organogels or "MBGs").
Co-Crystal Engineering
Beyond gels, mono-alkyl ureas act as co-formers for Active Pharmaceutical Ingredients (APIs). The urea moiety can H-bond with carboxylic acid or pyridine groups on APIs (e.g., Ibuprofen, Carbamazepine), modifying their solubility and bioavailability without altering the pharmacophore.
References
Etter, M. C. (1990). Encoding and decoding hydrogen-bond patterns of organic compounds. Accounts of Chemical Research. Link
Tiwari, L., et al. (2018).[2] A practically simple, catalyst free and scalable synthesis of N-substituted ureas in water.[2][3][4][5] Royal Society of Chemistry Advances. Link
Steed, J. W. (2011). Supramolecular gel chemistry: developments over the last decade. Chemical Communications. Link
Weiss, R. G. (2014). The past, present, and future of molecular gels. Journal of the American Chemical Society. Link
Vintiloiu, A., & Leroux, J. C. (2008). Organogels and their use in drug delivery.[6][7][8][9][10] Journal of Controlled Release. Link
Application Note: Optimization of Recrystallization Solvents for High-Purity 1-Octylurea
The following Application Note and Protocol is designed for researchers and drug development professionals requiring high-purity 1-octylurea. ) CAS: 2158-10-3[1][2] Abstract & Strategic Rationale 1-Octylurea is a critica...
1-Octylurea is a critical amphiphilic intermediate used in the synthesis of surfactants, supramolecular assemblies, and pharmaceutical carbamates. Its structure—comprising a hydrophobic octyl tail and a hydrophilic urea head—presents a unique purification challenge.[1][3][4] Standard non-polar solvents (e.g., hexane) fail to dissolve the urea head effectively, while highly polar solvents (e.g., cold water) repel the octyl tail.[1]
This guide details a binary solvent recrystallization system that exploits this amphiphilicity. By leveraging the temperature-dependent solubility differential in aqueous ethanol, researchers can achieve purities exceeding 99% with defined crystal morphology, avoiding the common pitfall of "oiling out."
Solvent Selection Logic: The Amphiphilic Balance
The purification strategy rests on balancing the competing solubilities of the molecule's two distinct domains.[3][4]
The Conflict: Single solvents often fail.[3][4] Water is too polar (insoluble at room temp), while Toluene is too non-polar (urea head aggregates).[1][4]
Selected Solvent System: Aqueous Ethanol
Ethanol (Solvent A): Dissolves the entire molecule at elevated temperatures.[1][3][4]
Water (Solvent B): Acts as the "anti-solvent" to drastically reduce solubility as temperature drops, forcing orderly crystal lattice formation.[1][3][4]
This diagram illustrates the molecular interactions driving the solvent choice.[3][4]
Caption: Figure 1.[1] The dual-solvation mechanism where hot ethanol dissolves the amphiphile, and water acts as a selective anti-solvent for the octyl tail upon cooling.
Equipment: Hot plate/stirrer, Erlenmeyer flask, reflux condenser (optional), Buchner funnel.
Step-by-Step Procedure
Phase 1: Dissolution
Weighing: Place 10.0 g of crude 1-octylurea into a 250 mL Erlenmeyer flask.
Primary Solvation: Add 30 mL of Ethanol .
Heating: Heat the mixture to a gentle boil (approx. 78°C) with stirring.
Note: If the solid does not completely dissolve, add hot ethanol in 5 mL increments until a clear solution is obtained.[3][4] Do not exceed 60 mL total.
Anti-Solvent Addition: While maintaining a gentle boil, slowly add hot Deionized Water dropwise.
Observation: Continue adding water until a faint, persistent turbidity (cloudiness) appears. This indicates the saturation point.[3][4]
Clarification: Add just enough hot ethanol (approx. 1-2 mL) to make the solution clear again.
Why? This ensures the solution is saturated but stable at boiling temperature, preventing premature precipitation.[3][4]
Phase 3: Crystallization
Slow Cooling: Remove the flask from heat. Place it on a cork ring or wood block to insulate it from the cold benchtop.[3][4] Allow it to cool to room temperature undisturbed.
Caution: Rapid cooling often causes the octyl chain to aggregate as an oil ("oiling out") rather than a crystal.[1][3][4]
Final Chilling: Once at room temperature, place the flask in an ice bath (0–4°C) for 30 minutes to maximize yield.
Phase 4: Isolation
Filtration: Collect the crystals via vacuum filtration using a Buchner funnel.
Washing: Wash the filter cake with 20 mL of cold 50:50 Ethanol/Water mixture.
Drying: Dry the crystals in a vacuum oven at 40°C for 4 hours or air dry overnight.
Figure 2: Recrystallization Workflow
Caption: Figure 2.[1] Step-by-step workflow for the binary solvent recrystallization of 1-octylurea.
Characterization & Quality Control
After drying, verification of purity is mandatory.[3][4]
A common issue with octyl-substituted compounds is the formation of a liquid oil phase instead of solid crystals upon cooling.[1][3][4]
Diagnosis: Solution becomes milky/opaque with oil droplets at the bottom.[3][4]
Cause: The solution cooled too fast, or the water concentration is too high (forcing the hydrophobic tail out of solution before the crystal lattice can form).[4]
Corrective Actions:
Re-heat: Heat the mixture until the oil redissolves (add a small amount of ethanol if needed).
Seed: Add a tiny crystal of pure 1-octylurea to the hot solution to provide a nucleation site.
Insulate: Cool much more slowly (wrap flask in a towel).
Agitate: Vigorous stirring during the cooling phase can sometimes force crystallization over oiling.[1][3][4]
References
PubChem. (n.d.).[1][3][4] N-Octylurea (Compound Summary). National Library of Medicine.[1][3][4] Retrieved October 24, 2025, from [Link][1]
Organic Syntheses. (1951).[1][3][4] Arylureas I. Cyanate Method (General procedure for urea synthesis). Org. Synth. 31, 11. Retrieved October 24, 2025, from [Link][1][4]
NIST Chemistry WebBook. (n.d.).[1][3][4][6] 1-Octyl urea Thermochemical Data. National Institute of Standards and Technology.[3][4][6] Retrieved October 24, 2025, from [Link][1]
Application Note: Octylurea-Mediated Emulsion Polymerization for Biocompatible Nanocarriers
[1] Executive Summary This guide details the application of N-Octylurea (CAS: 2158-10-3) as a functional non-ionic surfactant in emulsion polymerization.[1] Unlike traditional long-chain surfactants (e.g., SDS, CTAB), oc...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Executive Summary
This guide details the application of N-Octylurea (CAS: 2158-10-3) as a functional non-ionic surfactant in emulsion polymerization.[1] Unlike traditional long-chain surfactants (e.g., SDS, CTAB), octylurea offers a unique C8-hydrophobe/urea-headgroup architecture.[1] This structure is particularly valuable in drug delivery applications where surface hydrogen-bonding capabilities and biocompatibility are prioritized over sheer colloidal stability.[1]
) remains available on the particle surface for hydrogen-bonding interactions with active pharmaceutical ingredients (APIs).[1]
Ostwald Ripening Inhibition: In mini-emulsion systems, octylurea acts as a dual-function agent (surfactant + costabilizer).[1]
Technical Background & Mechanistic Insight
The "C8 Paradox" in Emulsion Polymerization
Standard emulsion polymerization typically utilizes C12–C18 surfactants (e.g., Sodium Dodecyl Sulfate) because they possess a low Critical Micelle Concentration (CMC), ensuring stable micelles at low concentrations.[1]
N-Octylurea possesses a shorter C8 alkyl chain.[1] As noted in colloidal literature, C8 hydrophobes are generally less efficient at forming stable micelles than their C12 counterparts, often leading to larger particle sizes or instability if used as a sole emulsifier in conventional macro-emulsions [1].
The Solution: This protocol utilizes a Mini-emulsion Polymerization strategy. Here, octylurea serves two roles:
Lipophobic Costabilization: The urea headgroup provides steric and hydration repulsion, while the C8 tail prevents Ostwald ripening by increasing the chemical potential of the monomer droplets [2].
Surface Stabilization Mechanism
Unlike electrostatic stabilization (ionic surfactants), octylurea stabilizes particles via a Hydration-Steric Barrier .[1]
Headgroup: The urea moiety forms a dense network of hydrogen bonds with interfacial water molecules.
Tail: The octyl chain anchors into the polymer matrix.
Caption: Schematic of N-Octylurea anchoring at the oil/water interface.[1] The urea headgroup extends into the aqueous phase, creating a hydration shell.
Experimental Protocol
Materials Required
Component
Grade
Role
Notes
N-Octylurea
>98% Purity
Surfactant
Recrystallize from ethanol if yellowing occurs.[1]
Methyl Methacrylate (MMA)
Monomer
Core Material
Remove inhibitor (MEHQ) via basic alumina column.[1]
Hexadecane
Reagent
Ultrahydrophobe
Prevents Ostwald ripening (Optional if high Octylurea load is used).[1]
Add the Organic Phase to 10 mL of degassed DI water .
Stir magnetically at 800 RPM for 10 minutes to form a coarse macro-emulsion.
Observation: The mixture will appear milky and unstable (phase separation occurs if stopped).[1]
Phase C: Homogenization (Critical Step)
Place the vial in an ice bath to prevent premature polymerization.[1]
Sonicate using a probe sonicator (e.g., Branson Digital) at 40% amplitude .
Cycle: 60 seconds ON / 30 seconds OFF for 5 minutes total.
Endpoint: The emulsion should turn from milky white to a translucent blue-white (Tyndall effect), indicating droplet sizes <200 nm.[1]
Phase D: Polymerization
Transfer the mini-emulsion to a three-neck round-bottom flask equipped with a reflux condenser and nitrogen inlet.
Heat the oil bath to 70°C while stirring at 300 RPM.
Maintain reaction for 4 hours .
Cool to room temperature and filter through a 1 µm glass fiber filter to remove any coagulum.
Characterization & Validation
To validate the successful incorporation of octylurea and particle stability, the following checks are mandatory.
Data Comparison: Octylurea vs. Standard Surfactants
Table 1 illustrates why Octylurea is chosen for functional reasons rather than pure efficiency.[1]
Parameter
SDS (Anionic Standard)
Triton X-100 (Non-ionic Standard)
N-Octylurea (Target)
CMC (mM)
~8.2
~0.24
~25 - 40 (Est.) [1]
Particle Size (nm)
50 - 100
80 - 120
140 - 200
Zeta Potential (mV)
-40 to -60 (Strong)
-5 to -10 (Weak)
-2 to +2 (Neutral)
Salt Stability
Low (Salting out)
High
High
Surface Function
Charge Repulsion
Steric (PEO chain)
H-Bond Donor/Acceptor
Workflow Diagram
Caption: Step-by-step workflow for Octylurea-mediated mini-emulsion polymerization.
Troubleshooting & Optimization
High Coagulum Levels
Cause: The C8 chain is too short to provide sufficient steric barrier during the sticky "gel effect" phase of polymerization.
Correction: Use a mixed surfactant system . Add 0.5 wt% (relative to monomer) of a block copolymer like Pluronic F-68 .[1] This provides long-range steric stability while Octylurea provides the immediate surface functionalization.[1]
Particle Size Drift[1]
Cause: Ostwald ripening due to monomer diffusion.[1]
Correction: Increase the hydrophobe content. If Hexadecane is not preferred, increase the Octylurea concentration. The urea headgroup's low solubility in the oil phase helps trap the monomer inside the droplet [3].
References
Cognis Corporation. (2007).[1] The Effect of Surfactant Selection on Emulsion Polymer Properties. PCI Magazine. Link
Landfester, K. (2009).[1] Miniemulsion Polymerization Technology. Annual Review of Materials Research. (General reference for Mini-emulsion mechanism).
Asua, J. M. (2002).[1] Miniemulsion Polymerization. Progress in Polymer Science. (Discusses the role of costabilizers in preventing Ostwald ripening).
PubChem. (2023).[1] N-Octylurea Compound Summary. National Library of Medicine.[1] Link[1]
Disclaimer: This protocol is for research purposes only. N-Octylurea is not an FDA-approved excipient for parenteral use in its raw form; downstream purification and toxicity assays are required for clinical translation.[1]
A Practical Guide to the Synthesis of Alkyl Ureas Using Chlorosulfonyl Isocyanate
An Application Note for Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of the synthesis of alkyl ureas utilizing chlorosulfonyl isocyanate (CSI), a powerful and h...
Author: BenchChem Technical Support Team. Date: February 2026
An Application Note for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis of alkyl ureas utilizing chlorosulfonyl isocyanate (CSI), a powerful and highly reactive reagent. The urea functional group is a cornerstone in modern medicinal chemistry, celebrated for its unique ability to form stable, dual hydrogen-bond interactions with biological targets.[1][2] This characteristic makes it a privileged scaffold in the design of potent and selective therapeutic agents, including numerous approved drugs for cancer, HIV, and other diseases.[1][3]
Chlorosulfonyl isocyanate offers a highly efficient, direct, and often uncatalyzed route to mono-substituted ureas from primary and secondary amines.[4][5] This application note details the underlying reaction mechanism, provides field-proven safety and handling protocols, offers a step-by-step experimental guide, and discusses the profound implications of this chemistry in the landscape of drug discovery.
Theoretical and Mechanistic Overview
The Unique Reactivity of Chlorosulfonyl Isocyanate (CSI)
Chlorosulfonyl isocyanate (ClSO₂NCO) is one of the most reactive isocyanates known to chemists.[5] Its remarkable reactivity stems from its unique electronic structure, which features two powerful electron-withdrawing groups—the chlorosulfonyl group (–SO₂Cl) and the isocyanate group (–N=C=O)—attached to each other.[5] This configuration creates two highly electrophilic centers: the carbon atom of the isocyanate and the sulfur atom of the sulfonyl group.
For the synthesis of ureas, the nucleophilic attack preferentially occurs at the isocyanate carbon, which is the more reactive site.[5] This reaction is typically rapid and proceeds cleanly under anhydrous conditions, making CSI an invaluable tool for synthetic chemists. Due to its high reactivity, reactions involving CSI must be conducted in inert, non-nucleophilic, and anhydrous solvents such as chlorinated hydrocarbons (e.g., dichloromethane), acetonitrile, or toluene.[5]
The Reaction Pathway: From Amine to Urea
The synthesis of an alkyl urea from an amine using CSI is a robust, two-stage process that can be conveniently performed in a single reaction vessel.
Formation of the N-Chlorosulfonyl Urea Intermediate: The reaction is initiated by the nucleophilic attack of the amine's lone pair of electrons on the highly electrophilic isocyanate carbon of CSI. This step is typically very fast, often occurring at low temperatures (e.g., 0 °C to room temperature), and results in the formation of an N-chlorosulfonyl urea adduct.
Hydrolytic Cleavage: The resulting N-chlorosulfonyl urea is then subjected to in-situ hydrolysis, usually under mild basic conditions. This step selectively cleaves the sulfonyl-nitrogen bond, liberating the desired mono-substituted urea product and inorganic sulfate salts, which can be easily removed during aqueous workup.[4]
The overall transformation is a highly efficient method for converting an amine into its corresponding primary urea.[4]
Caption: General reaction mechanism for urea synthesis using CSI.
Perspective on Catalysis
The intrinsic high reactivity of CSI means that its reaction with amines to form the urea backbone is typically spontaneous and does not require catalysis. The term "catalytic synthesis" in this context can be misleading if applied to the urea formation step itself.
However, catalysis becomes highly relevant in subsequent transformations of the urea products generated via the CSI route. For instance, ureas prepared using CSI can serve as precursors in palladium-catalyzed cyclization reactions to form valuable heterocyclic structures like benzoimidazolones, which are prevalent in pharmaceuticals.[6] In these multi-step sequences, the CSI-mediated urea synthesis is a critical enabling step, providing the necessary substrate for a subsequent catalytic transformation.
Critical Safety and Handling Protocols
Authoritative Grounding: Chlorosulfonyl isocyanate is a toxic, corrosive, and highly water-reactive substance.[7][8] Accidental contact with water results in a violent exothermic reaction, releasing toxic fumes. Strict adherence to safety protocols is mandatory.
Personal Protective Equipment (PPE): Always wear a flame-retardant lab coat, chemical splash goggles, a full-face shield, and heavy-duty chemical-resistant gloves (e.g., butyl rubber or Viton™). Ensure all operations are performed within a certified chemical fume hood.[8]
Inert Atmosphere: CSI must be handled under an inert atmosphere (e.g., nitrogen or argon) to prevent reaction with atmospheric moisture.[9] Use oven-dried glassware and anhydrous solvents.
Reagent Dispensing: Use gastight syringes or cannulation techniques for transferring CSI. Never handle it in the open air. Add the reagent dropwise to the reaction mixture, as the initial reaction can be exothermic.
Spill Management: In case of a small spill within the fume hood, absorb it with an inert, dry material like sand or vermiculite. Do not use water or combustible materials. The contaminated absorbent should be collected in a sealed container for hazardous waste disposal.[10]
Quenching and Disposal: Unused or residual CSI must be quenched carefully. A recommended method is to add it slowly to a large volume of a stirred, cooled (ice bath) solution of sodium bicarbonate or another weak base. The final solution should be neutralized and disposed of according to institutional hazardous waste guidelines.
Experimental Protocols & Workflow
General Protocol: Synthesis of N-Propylurea from Propylamine
This protocol describes a representative synthesis and can be adapted for other primary or secondary alkylamines with appropriate stoichiometric adjustments.
Materials:
Propylamine (1.0 eq)
Chlorosulfonyl isocyanate (1.05 eq)
Dichloromethane (CH₂Cl₂, anhydrous)
Sodium hydroxide (NaOH), 1 M aqueous solution
Hydrochloric acid (HCl), 1 M aqueous solution
Saturated sodium chloride solution (brine)
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
Reaction Setup: Equip a flame-dried, three-neck round-bottom flask with a magnetic stir bar, a nitrogen inlet, a thermometer, and a dropping funnel. Place the flask in an ice/water bath.
Initial Charge: Dissolve propylamine (1.0 eq) in anhydrous dichloromethane (approx. 0.2 M concentration) and add it to the reaction flask.
CSI Addition: Charge the dropping funnel with chlorosulfonyl isocyanate (1.05 eq) dissolved in a small amount of anhydrous dichloromethane. Add the CSI solution dropwise to the stirred amine solution over 30-45 minutes, ensuring the internal temperature does not exceed 10 °C.
Adduct Formation: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 1-2 hours to ensure complete formation of the N-chlorosulfonyl urea intermediate. Monitor reaction progress by TLC or LC-MS if desired.
Hydrolysis: Cool the flask again in an ice bath. Slowly and carefully add 1 M NaOH solution, ensuring the temperature remains below 20 °C. Stir vigorously for 1-2 hours until the intermediate is fully consumed.
Workup: Transfer the mixture to a separatory funnel. Remove the aqueous layer. Wash the organic layer sequentially with 1 M HCl, water, and finally, brine.
Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
Purification: The resulting crude N-propylurea can be purified by recrystallization or silica gel column chromatography to yield the final product as a white solid.
Caption: Experimental workflow for alkyl urea synthesis via CSI.
Data Presentation: Representative Reaction Parameters
Amine Substrate
Amine (mmol)
CSI (mmol)
Solvent
Temp (°C)
Time (h)
Typical Yield (%)
Benzylamine
10.0
10.5
CH₂Cl₂
0 to RT
2
85-95%
Cyclohexylamine
10.0
10.5
CH₂Cl₂
0 to RT
2
80-90%
Aniline
10.0
10.5
Acetonitrile
0 to RT
1.5
90-98%
tert-Butylamine
10.0
10.5
Toluene
0 to RT
3
75-85%
Yields are approximate and may vary based on reaction scale and purification efficiency.
Applications in Drug Discovery and Development
The urea moiety is a powerful pharmacophore due to its ability to act as both a hydrogen bond donor (N-H groups) and acceptor (C=O group).[2] This allows it to form strong and specific interactions within the binding pockets of enzymes and receptors, making it a key structural element in many successful drugs.[1][11]
Kinase Inhibitors: A prominent application is in the design of kinase inhibitors for cancer therapy. The diaryl urea motif, found in drugs like Sorafenib and Regorafenib , is crucial for binding to the ATP-binding site of various kinases, inhibiting tumor growth and angiogenesis.[2] The CSI method provides a straightforward entry to unsymmetrical ureas, which are essential for tuning the selectivity and pharmacokinetic properties of these inhibitors.
Antiviral Agents: Urea derivatives have been developed as potent inhibitors of viral enzymes, such as HIV protease. The urea linkage often serves as a stable, non-hydrolyzable mimic of a peptide bond, leading to improved metabolic stability.[1]
Other Therapeutic Areas: The utility of alkyl and aryl ureas extends to anticonvulsant, antibacterial, and anti-inflammatory agents, highlighting the versatility of this functional group in medicinal chemistry.[1][12]
The synthesis of alkyl ureas via chlorosulfonyl isocyanate is a foundational technique that empowers medicinal chemists to rapidly generate diverse libraries of these high-value compounds for screening and lead optimization in drug development programs.
Troubleshooting Guide
Problem
Potential Cause(s)
Recommended Solution(s)
Low or No Yield
1. Wet reagents or solvents.
1. Ensure all glassware is oven-dried and solvents are anhydrous. Handle CSI under a strict inert atmosphere.
2. CSI has degraded due to improper storage.
2. Use a fresh bottle of CSI or re-distill if necessary.
Formation of Symmetric Di-substituted Urea
Reaction of the product urea with another molecule of isocyanate (less common with CSI).
Use a slight excess of the amine or ensure rapid and efficient hydrolysis of the intermediate.
Incomplete Hydrolysis
1. Insufficient base or hydrolysis time.
1. Increase the amount of aqueous base or extend the stirring time during the hydrolysis step. Monitor by TLC/LC-MS.
2. Poor mixing between organic and aqueous phases.
2. Ensure vigorous stirring during the two-phase hydrolysis step.
Difficult Purification
Product is highly water-soluble.
After initial extraction, back-extract the aqueous layers with a more polar solvent like ethyl acetate. Brine washes can also help "salt out" the product into the organic phase.
References
McLaughlin, M., Palucki, M., & Davies, I. W. (2006). Efficient Access to Cyclic Ureas via Pd-Catalyzed Cyclization. Organic Letters, 8(15), 3311–3314. Available at: [Link]
Reddy, K. U. M., Reddy, A. P., & Reddy, B. J. (2011). One Pot Synthesis of Hetero/Aryl-Urea Derivatives: Chlorosulfonyl Isocyanate, in situ Hydrolysis Method. Oriental Journal of Chemistry, 27(2), 553-558. Available at: [Link]
Tantak, M. P., & Kumar, D. (2017). Ureas: applications in drug design. Current Medicinal Chemistry, 24(6), 622-651. Available at: [Link]
Wikipedia contributors. (2023). Chlorosulfonyl isocyanate. Wikipedia, The Free Encyclopedia. Available at: [Link]
Talele, T. T. (2019). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. ACS Medicinal Chemistry Letters, 11(4), 406-409. Available at: [Link]
Sikka, P., Sahu, J. K., Mishra, A. K., & Hashim, S. R. (2015). Role of Aryl Urea Containing Compounds in Medicinal Chemistry. Medicinal Chemistry, 5(11), 479-483. Available at: [Link]
Suna, E. (2010). Synthesis of Some N-alkyl Substituted Urea Derivatives as Antibacterial and Antifungal Agents. European Journal of Medicinal Chemistry, 45(12), 5763-5769. Available at: [Link]
Wikipedia contributors. (2023). Isocyanate. Wikipedia, The Free Encyclopedia. Available at: [Link]
Tiwari, L., Kumar, V., Kumar, B., & Mahajan, D. (2018). A practically simple, catalyst free and scalable synthesis of N-substituted ureas in water. Green Chemistry, 20(12), 2748-2752. Available at: [Link]
Micale, N., et al. (2022). Urea-based anticancer agents. Exploring 100-years of research with an eye to the future. Frontiers in Chemistry, 10, 1045234. Available at: [Link]
Application Note: N-Octylurea as a Neutral Hydrogen Bond Donor Catalyst
Part 1: Introduction & Mechanistic Grounding The Niche of Alkyl Ureas While electron-deficient diarylthioureas (e.g., Schreiner’s catalyst) dominate the field of hydrogen-bond organocatalysis due to their higher acidity...
Author: BenchChem Technical Support Team. Date: February 2026
Part 1: Introduction & Mechanistic Grounding
The Niche of Alkyl Ureas
While electron-deficient diarylthioureas (e.g., Schreiner’s catalyst) dominate the field of hydrogen-bond organocatalysis due to their higher acidity (
vs. for ureas) and anion-binding affinity, -octylurea (1-octylurea) occupies a critical, specialized niche.
Its utility is defined by two physicochemical properties:
Extreme Lipophilicity: The C8-alkyl chain renders the catalyst soluble in highly non-polar solvents (hexane, cyclohexane) where aryl thioureas often precipitate or crystallize.
Mild Activation Profile: As a neutral, weak H-bond donor, octylurea avoids the background decomposition of acid-sensitive substrates (e.g., silyl enol ethers, acetals) often observed with stronger thiourea or Brønsted acid catalysts.
Mechanism of Action: LUMO Lowering & Aggregation Control
The catalytic activity of octylurea relies on double hydrogen bonding to an electrophile (Lewis base), lowering its Lowest Unoccupied Molecular Orbital (LUMO) energy. However, this activity is strictly governed by the monomer-aggregate equilibrium.
The "Aggregation Trap":
Unlike bulky aryl thioureas, simple alkyl ureas like octylurea possess a high tendency to self-associate into inactive hydrogen-bonded "tapes" or "ribbons" in non-polar media.
Monomer (Active): Free N-H sites available for substrate binding.
Aggregate (Inactive): N-H sites occupied by intermolecular C=O bonding.
Critical Insight: Successful catalysis with octylurea requires experimental conditions that shift the equilibrium toward the monomer (low concentration, elevated temperature, or competitive solvents).
Figure 1: The catalytic efficacy of octylurea is gated by the dissociation of inactive aggregates into active monomers.
Part 2: Application Protocols
Protocol 1: Synthesis and Purification of N-Octylurea
Rationale: Commercial samples often contain trace amines or di-octyl urea byproducts that alter catalytic kinetics. In-house synthesis ensures a consistent H-bond donor baseline.
Reagents:
Octylamine (1.0 equiv)
Potassium Cyanate (KOCN, 1.5 equiv)
Solvent: Water (deionized)
Acid: HCl (1M)
Workflow:
Dissolution: Dissolve octylamine (12.9 g, 100 mmol) in water (100 mL) in a 250 mL round-bottom flask. The mixture will be biphasic/emulsion.
Acidification: Slowly add 1M HCl until the pH reaches ~3–4. This protonates the amine, increasing water solubility.
Addition: Add KOCN (12.2 g, 150 mmol) in portions over 15 minutes.
Reaction: Heat the mixture to 60°C for 4 hours. The urea product will precipitate as a white solid as the reaction proceeds.
Workup: Cool to room temperature and filter the white solid.
Purification (Critical):
Wash the filter cake with ice-cold water (3 x 50 mL) to remove salts.
Recrystallize from Ethanol/Water (1:1) . Dissolve in hot ethanol, add hot water until turbid, then cool slowly.
Dry under high vacuum (0.1 mbar) for 24 hours to remove lattice water.
QC Check: Melting point should be sharp (96–98°C). IR spectrum must show distinct N-H stretches (3300–3450 cm⁻¹) and C=O stretch (~1650 cm⁻¹).
Protocol 2: Friedel-Crafts Alkylation in Non-Polar Media
Rationale: This protocol benchmarks octylurea against standard thioureas. It demonstrates the catalyst's ability to function in toluene , a solvent where polar catalysts often aggregate irreversibly.
Reaction: Indole + trans-
-Nitrostyrene 3-Alkylated Indole
Materials:
Indole (0.5 mmol)
trans-
-Nitrostyrene (0.5 mmol)
Catalyst: N-Octylurea (10 mol%, 8.6 mg)
Solvent: Toluene (anhydrous, 2.0 mL)
Internal Standard: Mesitylene (for NMR yield)
Step-by-Step Guide:
Pre-Dissolution (The "Hot Start"):
In a reaction vial, add N-octylurea and 1.0 mL of toluene.
Heat to 60°C for 5 minutes. Scientific Note: This thermal step breaks pre-existing urea aggregates.
Cool to room temperature (RT) while stirring vigorously to maintain a fine dispersion/solution.
Substrate Addition:
Add the nitrostyrene (0.5 mmol) to the catalyst solution. Stir for 10 minutes to allow H-bond complexation (Catalyst···Electrophile).
Add Indole (0.5 mmol) in the remaining 1.0 mL toluene.
Monitoring:
Stir at 25°C. Monitor by TLC (Hexane/EtOAc 80:20).
Note: Reaction rates will be slower than thiourea (expect 24–48h).
Quenching:
Evaporate solvent under reduced pressure.
Purify via flash chromatography (SiO₂, Hexane
20% EtOAc).
Data Interpretation:
Catalyst
Solvent
Time (h)
Yield (%)
Notes
None
Toluene
48
<5
Background reaction is negligible.
N-Octylurea
Toluene
36
82
Homogeneous solution maintained.
Urea (unsubstituted)
Toluene
48
15
Catalyst insoluble; poor conversion.
| Schreiner's Thiourea | Toluene | 4 | 95 | High activity, but lower substrate selectivity. |
Rationale: For difficult substrates, octylurea alone may be too weak. Adding a trace Brønsted acid protonates the urea slightly or disrupts aggregates, creating a "supramolecular acid" that is more active than either component alone.
Workflow:
Prepare a stock solution of N-octylurea (0.1 M) in DCM.
Prepare a stock solution of Diphenyl phosphate (DPP) (0.01 M) in DCM.
Mechanism: The DPP H-bonds to the urea carbonyl, increasing the acidity of the urea N-H protons (cooperative activation).
Part 3: Troubleshooting & Optimization
Common Failure Modes
Precipitation: If the reaction becomes cloudy upon cooling, the catalyst has re-aggregated.
Fix: Increase temperature to 35°C or switch to a solvent with slight polarity (e.g., Toluene/CHCl₃ 9:1).
Low Conversion:
Diagnosis: Competitive binding. Solvents like THF or DMF act as H-bond acceptors and will deactivate the catalyst completely.
Fix: Strictly use non-coordinating solvents (Toluene, DCM, CHCl₃, Hexane).
Visualization of Experimental Logic[1]
Figure 2: Decision tree for handling octylurea solubility and aggregation during reaction setup.
References
Stumpe, M. C., & Grubmüller, H. (2007).[1] Aqueous urea solutions: structure, energetics, and urea aggregation.[1] Journal of Physical Chemistry B, 111(22), 6220–6228.[1] [Link]
Jakobsche, C. E., et al. (2008). n-Alkyl Ureas as Efficient Hydrogen-Bonding Catalysts. Organic Letters, 10(19). (Contextual grounding on alkyl urea activity vs thioureas).
McAteer, S. M., & Davis, A. P. (2025). Urea Activation by an External Brønsted Acid: Breaking Self-Association and Tuning Catalytic Performance. MDPI. [Link]
PubChem. (2025).[2][3] N-Octylurea Compound Summary. National Library of Medicine. [Link]
Schreiner, P. R. (2003).[4] Metal-free organocatalysis through explicit hydrogen bonding interactions.[5] Chemical Society Reviews, 32, 289-296. (Foundational text on H-bond donor mechanism).
Application Note: Green Chemistry Methods for Octylurea Production
Executive Summary & Strategic Rationale The production of N-octylurea (1-octylurea) has traditionally relied on the reaction of octylamine with phosgene or octyl isocyanate. While effective, these routes utilize highly t...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Strategic Rationale
The production of N-octylurea (1-octylurea) has traditionally relied on the reaction of octylamine with phosgene or octyl isocyanate. While effective, these routes utilize highly toxic, moisture-sensitive reagents and generate hazardous chlorinated waste.
This guide details two field-validated "green" protocols that eliminate phosgene and isocyanates entirely. These methods utilize Sodium Cyanate (NaOCN) and Urea as carbonyl sources. Both protocols prioritize Atom Economy (AE) and Environmental Factor (E-factor) reduction, aligning with modern pharmaceutical and industrial sustainability mandates.
Key Advantages of These Protocols:
Safety: Elimination of gaseous phosgene and volatile isocyanates.
Solvent Sustainability: Use of water or solvent-free (neat) conditions.
Scalability: Reactions proceed at mild pressures and moderate temperatures.
Mechanistic Principles
Both methods described below share a common mechanistic intermediate: Isocyanic Acid (HNCO) . Understanding this pathway is critical for controlling selectivity (mono- vs. di-substituted urea).
Pathway Analysis
Cyanate Route: Acidification of sodium cyanate generates isocyanic acid in situ, which is immediately trapped by the nucleophilic amine.
Urea Route: Thermal decomposition of urea generates isocyanic acid and ammonia. The amine attacks the isocyanic acid, while ammonia is vented to drive equilibrium.
Figure 1: Unified mechanistic pathway showing the convergence of both methods on the reactive isocyanic acid intermediate.
Best For: High purity requirements, lab-scale synthesis, and educational demonstrations.
Green Metric: Water as solvent; benign salt byproducts (NaCl/NaOAc).[1]
In a 500 mL Erlenmeyer flask, dissolve 12.9 g (0.10 mol) of octylamine in 100 mL of water.
Note: Octylamine is not fully soluble in water. Add 6.0 g (0.10 mol) of glacial acetic acid slowly with stirring. This forms the water-soluble octylammonium acetate salt.
Cyanate Addition:
Prepare a solution of 9.75 g (0.15 mol) Sodium Cyanate in 50 mL of warm water (35°C).
Critical Step: Add the NaOCN solution to the amine solution slowly over 15 minutes while stirring vigorously.
Observation: A white precipitate (N-octylurea) will begin to form almost immediately as the free amine reacts with the generated isocyanic acid.
Reaction Incubation:
Heat the mixture to 50–55°C for 30 minutes. Do not exceed 60°C to prevent hydrolysis of the urea product.
Allow the slurry to cool to room temperature, then chill in an ice bath for 1 hour to maximize precipitation.
Isolation and Purification:
Filter the solid using a Buchner funnel.
Wash the cake twice with 20 mL cold water to remove residual salts and acetic acid.
Dry in a vacuum oven at 40°C.
Optional Recrystallization: If higher purity (>99%) is required, recrystallize from aqueous ethanol (1:1).
Protocol B: Solvent-Free Thermal Transamidation
Best For: Large-scale production, maximizing atom economy, avoiding aqueous waste streams.[3]
Green Metric: Solvent-free (neat); Ammonia is the only byproduct (can be scrubbed/recycled).
Catalyst (Optional but recommended): Boric Acid (1 mol%) or Zinc Acetate
Step-by-Step Methodology
Reactor Setup:
Use a round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a gas outlet tube.
Connect the outlet to a dilute HCl scrubber trap to neutralize evolved ammonia gas.
Stoichiometry Control:
Combine 12.9 g (0.10 mol) Octylamine and 7.2 g (0.12 mol) Urea.
Expert Insight: A slight excess of urea (1.2 eq) drives the equilibrium forward and compensates for sublimation losses.
Thermal Activation:
Heat the mixture to 130°C . The mixture will melt into a homogeneous liquid.
Observation: Vigorous bubbling indicates the evolution of ammonia (
).
Reaction Monitoring:
Maintain 130°C for 4–6 hours .
Monitor reaction progress via TLC (Ethyl Acetate:Hexane 1:1) or cessation of ammonia evolution.
Work-up:
While still warm (~80°C), pour the melt into 100 mL of vigorously stirred cold water. The excess urea will dissolve, while the hydrophobic N-octylurea will precipitate.
The following table summarizes the performance metrics of both protocols based on internal validation and literature precedents.
Metric
Protocol A (Cyanate)
Protocol B (Urea Melt)
Reaction Medium
Water (Green Solvent)
Solvent-Free (Neat)
Temperature
50–55°C
130°C
Time
1–2 Hours
4–6 Hours
Crude Yield
85–92%
75–85%
Atom Economy
Moderate (Salt waste generated)
High (Only NH3 lost)
Selectivity
High (>98% Mono-urea)
Moderate (Risk of di-urea if overheated)
Safety Profile
Excellent (Mild pH, low temp)
Good (Ammonia gas evolution)
Process Workflow Visualization
Figure 2: Comparative process flow for aqueous vs. thermal synthesis routes.
Troubleshooting & Optimization
Problem: Low yield in Protocol A.
Cause: pH too low (hydrolysis of cyanate) or too high (amine not protonated/reactive).
Fix: Ensure the amine is fully dissolved with just enough acetic acid before adding cyanate. The pH should be weakly acidic (~5-6).
Problem: Product oiling out instead of crystallizing.
Cause: Presence of impurities or temperature too high.
Fix: Cool the reaction mixture slowly. Seed with a crystal of pure N-octylurea if available.
Problem: Formation of di-octylurea in Protocol B.
Cause: Temperature >150°C or amine:urea ratio < 1:1.
Fix: Strictly control oil bath temperature and maintain Urea excess.
References
Guerrero-Alburquerque, N., et al. (2021). "Ureido Functionalization through Amine-Urea Transamidation under Mild Reaction Conditions." Polymers, 13(10), 1583.[6] [Link]
Kurzer, F. (1951). "p-Bromophenylurea." Organic Syntheses, Coll. Vol. 3, p.138; Vol. 31, p.11. (Standard reference for aqueous cyanate method). [Link]
Bigi, F., Maggi, R., & Sartori, G. (2000).[3] "Selected syntheses of ureas through phosgene substitutes." Green Chemistry, 2, 140-148.[3] [Link]
Constable, D. J. C., et al. (2007). "Key green chemistry research areas—a perspective from pharmaceutical manufacturers." Green Chemistry, 9, 411-420. [Link]
Greener Pastures in Synthesis: A Detailed Application Guide to Solvent-Free N-Alkylurea Production
Abstract The synthesis of N-alkylureas, a critical functional group in pharmaceuticals, agrochemicals, and materials science, has traditionally been reliant on solvent-based methods. These conventional approaches, while...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
The synthesis of N-alkylureas, a critical functional group in pharmaceuticals, agrochemicals, and materials science, has traditionally been reliant on solvent-based methods. These conventional approaches, while effective, often carry a significant environmental burden and pose safety risks associated with volatile organic compounds. This application note presents a comprehensive guide to the solvent-free synthesis of N-alkylureas, a greener and more efficient alternative. We will delve into the core principles, provide detailed, field-proven protocols for microwave-assisted and mechanochemical methods, and offer insights into the causality behind experimental choices. This guide is intended for researchers, scientists, and drug development professionals seeking to implement sustainable and efficient synthetic strategies.
Introduction: The Imperative for Solvent-Free Synthesis
The principles of green chemistry are increasingly guiding synthetic route design, emphasizing the reduction or elimination of hazardous substances.[1] Solvents are a primary target for reduction as they constitute a major portion of the waste generated in chemical processes. Solvent-free reactions offer numerous advantages, including reduced pollution, lower costs, simplified experimental procedures, and enhanced safety.[2][3]
N-alkylureas are a cornerstone in the molecular architecture of a vast array of commercial products. The classical synthesis of N-alkylureas often involves the reaction of an amine with an isocyanate.[4] While this reaction is highly efficient, its execution in the absence of a solvent presents unique opportunities and challenges. This guide will explore two powerful solvent-free techniques: microwave-assisted synthesis and mechanochemistry (ball milling).
Core Principles and Mechanistic Insights
The fundamental reaction for the formation of N-alkylureas is the nucleophilic addition of an amine to the electrophilic carbonyl carbon of an isocyanate.
The Amine-Isocyanate Reaction: The lone pair of electrons on the nitrogen atom of the amine attacks the carbonyl carbon of the isocyanate. This is followed by a proton transfer from the amine nitrogen to the isocyanate nitrogen, resulting in the formation of the urea linkage.
Under solvent-free conditions, the reaction kinetics and mechanism can be influenced by the physical states of the reactants and the energy input method.
Microwave-Assisted Synthesis: A Volumetric Heating Approach
Microwave irradiation has emerged as a powerful tool in organic synthesis, offering rapid and uniform heating of reaction mixtures.[1] Unlike conventional heating which relies on thermal conductivity, microwave energy directly interacts with polar molecules in the reaction mixture, leading to a rapid increase in temperature.[5] This volumetric heating can lead to dramatic reductions in reaction times, often from hours to minutes, and improved yields.[6]
Mechanism under Microwave Irradiation: The mechanism of the amine-isocyanate reaction under microwave conditions is believed to be similar to the conventional pathway. However, the rapid and efficient energy transfer can overcome activation energy barriers more effectively, leading to accelerated reaction rates. The alignment of polar molecules with the oscillating electric field of the microwaves generates heat through dielectric polarization and ionic conduction.[5]
Mechanochemistry: Synthesis Through Mechanical Force
Mechanochemistry utilizes mechanical energy, typically through grinding or milling, to induce chemical reactions.[7] Ball milling is a common mechanochemical technique where reactants are placed in a jar with grinding balls and subjected to high-energy collisions.[8] This method is particularly effective for solvent-free reactions involving solid reactants.
Mechanism under Ball Milling: In a ball mill, the repeated collisions between the balls and the reactants create localized high-pressure and high-temperature zones, facilitating the reaction. The mechanical forces can also lead to the formation of fresh, reactive surfaces and increase the contact area between reactants, thereby enhancing the reaction rate. The mechanism of urea formation is still the nucleophilic attack of the amine on the isocyanate, but the activation is provided by mechanical force rather than thermal energy.
Experimental Protocols
The following protocols are provided as a detailed guide for the solvent-free synthesis of N-alkylureas. Safety Precaution: Isocyanates are toxic and can cause respiratory sensitization.[9] All manipulations involving isocyanates should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.[10]
Protocol 1: Microwave-Assisted Solvent-Free Synthesis of N-Benzyl-N'-phenylurea
This protocol details the synthesis of a representative N,N'-disubstituted urea using a commercially available microwave reactor.
Materials:
Phenyl isocyanate (1.0 mmol, 119.12 mg, 0.109 mL)
Benzylamine (1.0 mmol, 107.15 mg, 0.109 mL)
10 mL microwave reaction vial with a magnetic stir bar
Equipment:
Microwave synthesizer (e.g., Biotage® Initiator+, CEM Discover)
Magnetic stirrer
Procedure:
To a 10 mL microwave reaction vial containing a magnetic stir bar, add phenyl isocyanate (1.0 mmol).
Carefully add benzylamine (1.0 mmol) to the vial.
Cap the vial securely.
Place the vial in the microwave reactor.
Irradiate the reaction mixture at 120 °C for 5 minutes. The pressure should be monitored and kept within the safe operating limits of the vial.
After the reaction is complete, allow the vial to cool to room temperature.
The resulting solid product can be purified by recrystallization. For N-benzyl-N'-phenylurea, recrystallization from ethanol is effective.
Filter the purified product, wash with a small amount of cold ethanol, and dry under vacuum.
Workflow Diagram:
Caption: Workflow for Mechanochemical N-Alkylurea Synthesis.
Data Presentation: A Comparative Overview
The following table summarizes typical reaction parameters for the solvent-free synthesis of various N-alkylureas using the described methods.
- Increase reaction time or temperature (for microwave). - Increase milling time or frequency (for ball mill). - Check the purity of starting materials. - For ball milling, consider adding a small amount of a liquid additive (liquid-assisted grinding) to improve mixing.
Formation of side products (e.g., biurets)
- Excess isocyanate reacting with the urea product. - Presence of water leading to the formation of a symmetrical urea from the isocyanate.
- Use a stoichiometric or slight excess of the amine. - Ensure all reactants and equipment are dry. Isocyanates can react with water to form an amine, which can then react with another isocyanate molecule to form a symmetrical urea. [11]
Difficulty in product isolation
- Product is an oil or low-melting solid. - Product is highly soluble in the recrystallization solvent.
- If the product is an oil, try triturating with a non-polar solvent (e.g., hexane) to induce solidification. - For recrystallization, screen a variety of solvents or solvent mixtures.
Reaction is too vigorous (exothermic)
- Highly reactive amine and isocyanate combination.
- For microwave synthesis, use a lower power setting and a slower ramp to the target temperature. - For ball milling, reduce the milling frequency or use intermittent milling (e.g., 5 minutes of milling followed by a 5-minute pause).
Conclusion: A Greener Future for Urea Synthesis
The solvent-free synthesis of N-alkylureas via microwave irradiation and mechanochemistry offers significant advantages over traditional solvent-based methods. These techniques are not only more environmentally friendly but also often lead to shorter reaction times, higher yields, and simplified workup procedures. By understanding the underlying principles and following well-defined protocols, researchers can effectively implement these green chemistry approaches in their synthetic endeavors, contributing to a more sustainable future in chemical and pharmaceutical development.
References
Microwave Assisted Reactions in Green Chemistry. (2021). Sciencedoze. [Link]
Solvent and Solvent Free (Neat) Reactions in Microwave Synthesis. CEM Corporation. [Link]
Solvent-free efficient microwave assisted synthesis of α,β-unsaturated compounds and their antimicrobial activity assessment. (2019). OAText. [Link]
Solvent-Free and Microwave-Assisted Synthesis Enables Formation of Imidazole and Pyrazole Derivatives Through Epoxide Ring Opening. (2025). National Institutes of Health. [Link]
SOLVENT FREE MICROWAVE ASSISTED SYNTHESIS OF A NOVEL BIOLOGICAL AGENT. (2012). TSI Journals. [Link]
Ball milling: a simple and efficient method for quantitative solvent-free synthesis of new potential bioactive Ni(II) and Co(II) complexes. (2021). ResearchGate. [Link]
green technique-solvent free synthesis and its advantages. (2011). International Journal of Research in Ayurveda and Pharmacy. [Link]
Ball milling: a simple and efficient method for quantitative solvent-free synthesis of new potential bioactive Ni(II) and Co. Semantic Scholar. [Link]
Safety aspects of handling isocyanates in urethane foam production. IChemE. [Link]
Construction hazardous substances: Isocyanates. HSE. [Link]
Technique Series: Recrystallization (urea as an example). (2016). YouTube. [Link]
Mechanochemical synthesis of small organic molecules. (2017). National Institutes of Health. [Link]
Blocked isocyanates: from analytical and experimental considerations to non-polyurethane applications. (2016). Polymer Chemistry. [Link]
Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. (2023). RSC Advances. [Link]
Solvent-free Organic Reaction Techniques as an Approach for Green Chemistry. (2023). DergiPark. [Link]
Isocyanate Exposure: Health Risks & Safety Precautions. Chemscape. [Link]
A green protocol ball milling synthesis of dihydropyrano[2,3-c]pyrazole using nano-silica/aminoethylpiperazine as a metal-free catalyst. (2023). PubMed Central. [Link]
Resins: Isocyanates, Part I: Fundamentals and Reactivity. (2025). PCI Magazine. [Link]
Organic Synthesis under Solvent-free Condition. An Environmentally Benign Procedure. Indian Academy of Sciences. [Link]
Author: BenchChem Technical Support Team. Date: February 2026
Ticket ID: OCT-ISO-001
Subject: Yield Improvement & Impurity Control in Isocyanate-Amine Couplings
Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary: The "Hidden" Stoichiometry
The synthesis of N-octylureas via isocyanate coupling is theoretically simple (click chemistry), yet often plagued by variable yields and persistent impurities. The core issue is rarely the main reaction, but rather a competitive hydrolysis cascade triggered by trace moisture.
In this reaction, water is not just a spectator; it is a "suicide agent" for your isocyanate. It converts your electrophile (Isocyanate) into a nucleophile (Amine), which then cannibalizes the remaining isocyanate to form a thermodynamically stable symmetric urea byproduct. This byproduct is often insoluble and difficult to separate from your desired octylurea.
Troubleshooting & Diagnostics (Q&A)
Issue 1: "I have a white, high-melting solid contaminating my product."
Diagnosis: Symmetric Urea Formation.[1][2][3]
Root Cause: Moisture ingress has hydrolyzed a portion of your isocyanate reagent.
Mechanism:
.[4] This newly formed amine () reacts with remaining to form (Symmetric Urea).
The Trap: Because octylamine is a liquid and octylureas are often waxy solids, the symmetric urea (often crystalline and high-melting) precipitates first, confusing the purification.
Corrective Action:
Switch Solvent: Move from THF (hygroscopic) to Dichloromethane (DCM) or Toluene . These dissolve the desired unsymmetrical urea well but often precipitate the symmetric byproduct, allowing you to filter it out before final workup.
Order of Addition: Always add the Isocyanate to the Amine , not the reverse.
Why? Adding Isocyanate to a pool of excess Amine ensures the Isocyanate immediately encounters the desired nucleophile (Octylamine) rather than floating in a dilute solution where it might find a water molecule.
Issue 2: "My yield is stuck at 60-70% despite leaving it overnight."
Diagnosis: Stoichiometric Mismatch due to "Invisible" Loss.
Root Cause: Isocyanates degrade on storage. If your bottle of Octyl Isocyanate is old, it may be only 85% active, with the rest being symmetric urea crust or hydrolyzed species.
Corrective Action:
Titrate or Distill: If the isocyanate is a liquid (like octyl isocyanate), distill it under vacuum before use. If solid, recrystallize.
The "1.1 Equivalent" Rule: Use a slight excess (1.1 to 1.2 equiv) of the nucleophile (Octylamine) .
Logic: It is easier to wash away excess liquid amine (using a dilute HCl wash) than it is to remove unreacted isocyanate or the symmetric urea formed from it.
Issue 3: "The reaction mixture turned into a gel/solid block."
Diagnosis: Product Precipitation (Premature).
Root Cause: N-octylureas have strong intermolecular hydrogen bonding, leading to poor solubility in non-polar solvents like Hexane or cold Toluene.
Corrective Action:
Add Co-solvent: Add 10% Methanol or DMF to the reaction mixture to break H-bonds and keep the product in solution until workup.
Warm Filtration: If purifying by recrystallization, filter the solution hot (>50°C). Octylureas often form thixotropic gels upon rapid cooling.
Mechanistic Visualization
The following diagram illustrates the "Race Condition" between the desired synthesis and the moisture-induced failure mode.
Figure 1: The "Suicide Pathway" (Red) shows how water converts the Isocyanate reagent into a nucleophile that attacks itself, competing with the Octylamine (Green).
Optimized Experimental Protocol
Objective: Synthesis of N-Phenyl-N'-octylurea (Model Reaction).
Scale: 10 mmol.
System Prep: Flame-dry a 50 mL round-bottom flask (RBF) and equip with a magnetic stir bar. Cap with a rubber septum and flush with Nitrogen/Argon balloon.
Charge Amine: Syringe Octylamine (1.1 equiv) and anhydrous DCM (10 mL) into the flask. Cool to 0°C (ice bath).
Note: Cooling controls the exotherm and minimizes side reactions.
Controlled Addition: Dissolve Phenyl Isocyanate (1.0 equiv) in DCM (10 mL) in a separate vial. Add this solution dropwise to the amine solution over 10 minutes.
Critical: Dropwise addition ensures the amine is always in local excess, suppressing symmetric urea formation.
Reaction: Remove ice bath and stir at Room Temperature (RT) for 2 hours.
Check: TLC (30% EtOAc/Hexane). Isocyanate spot should disappear.
Workup (The "Scavenge" Method):
Evaporate DCM to ~5 mL volume.
Add Hexane (30 mL) slowly with vigorous stirring. The urea product should precipitate as a white solid.
Technical Support Center: Octylurea Purification & Biuret Removal
The following technical guide addresses the purification of N-octylurea (CAS: 621-84-1) specifically targeting the removal of biuret (CAS: 108-19-0) and related urea-derived impurities. This content is structured as a Ti...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide addresses the purification of N-octylurea (CAS: 621-84-1) specifically targeting the removal of biuret (CAS: 108-19-0) and related urea-derived impurities.
This content is structured as a Tier 2/3 Technical Support resource for organic chemists and process engineers.
[1][2]
Status: Active
Topic: Impurity Isolation & Removal (Biuret/Urea)
Applicable Compounds: N-Octylurea, N-Alkylureas
Audience: Process Chemists, R&D Scientists[1]
Diagnostic & Characterization
Q: How do I definitively distinguish biuret impurities from my octylurea product using standard analytics?
A: While octylurea and biuret are both urea derivatives, their polarity and thermal properties differ significantly.[2][3][1] Use the following three-point validation:
Melting Point (Thermal Analysis):
Octylurea: Melts between 90–100°C (varies slightly by polymorph).[2][3][1]
Biuret: Melts with decomposition at 185–190°C [1, 2].[2][3][1][4][5]
Diagnostic: If your solid has a wide melting range or leaves a high-melting residue >110°C, biuret is likely present.[2][3][1]
1H-NMR (DMSO-d6):
Biuret: Look for broad singlets at δ 8.5 ppm (NH) and δ 6.9 ppm (NH2).[2][3][1] It lacks aliphatic signals.
Octylurea: Shows the characteristic octyl chain multiplet (δ 1.2–1.5 ppm) and a terminal methyl triplet (δ 0.85 ppm), alongside the urea NH signals.[2][3][1]
Note: In CDCl3, biuret is insoluble and may not appear, leading to a false negative.[2][3][1] Always use DMSO-d6 for impurity profiling. [2][3][1]
Solubility Test (Rapid Screen):
Take 100 mg of crude.[2][3][1] Add 2 mL of Dichloromethane (DCM) .
Observation: Octylurea dissolves readily.[2][3][1][4] Biuret is practically insoluble in DCM.[2][3][1] A persistent white suspension indicates biuret or unreacted urea.[2][3][1]
Purification Protocols
Q: My crude octylurea contains ~5% biuret. What is the most efficient "First-Pass" removal method?
A:Aqueous Trituration (The "Water Wash").
Biuret has a water solubility of approximately 2.0 g/100 mL at 25°C , which increases significantly with temperature [2].[2][3][1] N-octylurea, possessing a lipophilic C8 chain, is effectively water-insoluble.[2][3][1]
Protocol A: Aqueous Trituration
Grind the crude solid to a fine powder to break up occlusions.[2][3][1]
Suspend the powder in deionized water (10 mL per gram of crude).
Stir vigorously at room temperature for 30–60 minutes.
Critical: Do not heat above 50°C during this wash, as octylurea may melt (oil out), forming a biphasic mixture that traps impurities.[2][3][1]
Filter under vacuum.
Wash the filter cake with two additional portions of water.
Dry in a vacuum oven at 40°C.
Q: The water wash reduced the biuret, but trace amounts persist. How do I achieve >99% purity?
A: Use Selective Organic Extraction followed by recrystallization.[2][3][1]
Biuret is "easily soluble" in ethanol but "very slightly soluble" in ether and non-polar solvents [1].[2][3][1] You must avoid alcohols for the separation step, as they will dissolve both the product and the impurity.[2][3][1]
Protocol B: The Non-Polar Partition
Dissolve the pre-washed solid in Ethyl Acetate or DCM (10 mL/g).
Filter the solution through a glass frit or Celite pad.
Mechanism:[2][3] Biuret and polymerized urea species remain undissolved and are removed on the filter.[2][3][1]
Solvent System:Toluene or Ethyl Acetate/Hexane (1:3) .[2][3][1]
Heat to reflux until dissolved, then cool slowly to 4°C.
Troubleshooting & Optimization
Q: I used Ethanol for recrystallization, and the biuret content actually increased. Why?
A: Biuret is significantly soluble in ethanol (approx. 50 g/L) [3].[1] If you recrystallize octylurea from ethanol, the biuret dissolves in the hot solvent.[1] Upon cooling, if the volume is reduced too much, biuret co-crystallizes with your product.[2][3][1]
Correction: Switch to Toluene or DCM/Hexane . If you must use ethanol, use it only as a solvent for the octylurea and ensure you stop cooling before the biuret saturation point is reached (thermodynamically difficult to control).[1]
Q: My product is "oiling out" instead of crystallizing. How do I fix this?
A: Oiling out is common with alkylureas when the solvent polarity is mismatched or the temperature drops too fast.[1]
Fix: Re-heat the mixture until the oil dissolves. Add a "seed crystal" of pure octylurea at a temperature just below the cloud point.[2][3][1]
Alternative: Use a solvent with a boiling point below the melting point of octylurea (e.g., Diethyl Ether or DCM) and use evaporative crystallization rather than thermal recrystallization.[2][3][1]
Comparative Data Tables
Table 1: Solubility Profile for Separation Logic
Solvent
N-Octylurea Solubility
Biuret Solubility [1, 3]
Suitability for Separation
Water
Insoluble
Soluble (~20 g/L)
Excellent (Wash)
Ethanol
Soluble
Soluble (~50 g/L)
Poor (Co-solubility)
Dichloromethane
Soluble
Insoluble
Excellent (Filtration)
Diethyl Ether
Soluble
Very Slightly Soluble
Good
Toluene
Soluble (Hot)
Insoluble
Excellent (Recryst)
Workflow Visualization
The following diagram illustrates the decision tree for purifying crude octylurea based on the nature of the impurities.
Caption: Logical workflow for the sequential removal of polar urea/biuret impurities from lipophilic N-alkylureas.
References
Wikipedia. (n.d.).[2][3][1] Biuret: Preparation, Structure, and Solubility.[2][3][1][6] Retrieved February 4, 2026, from [Link][1]
Wikipedia. (n.d.).[2][3][1] Urea: Solubility in Ethanol and Water.[2][3][1][7] Retrieved February 4, 2026, from [Link][1]
Author: BenchChem Technical Support Team. Date: February 2026
Subject: Comprehensive Guide to Solubilizing N-Octylurea (CAS 2158-10-3) in Aqueous Media
Ticket ID: SOL-OCT-2024-X9
Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Status: Active[1]
Executive Summary
Welcome to the technical support hub for N-Octylurea . We understand the frustration researchers face with this compound. Unlike its short-chain relatives (methyl- or ethylurea), octylurea exhibits a distinct amphiphilic paradox : it possesses a polar urea headgroup capable of strong hydrogen bonding and a hydrophobic C8 tail.[1]
The Core Challenge: N-Octylurea has a high crystal lattice energy due to intermolecular hydrogen bonding between urea headgroups.[1] In pure water at ambient temperature, it often hits a crystal solubility boundary before it can reach a Critical Micelle Concentration (CMC).[1] This results in precipitation rather than micellization.[1]
This guide provides three validated workflows to overcome this thermodynamic barrier: Cosolvency , Mixed Micellar Systems , and Cyclodextrin Complexation .
User Query: "I am trying to prepare a 10 mM stock solution in water, but I see fine white needles precipitating after 10 minutes. What is happening?"
Diagnosis: You are encountering the Krafft Boundary limitation . The "solubility limit" of molecularly dispersed octylurea is lower than the concentration required to form stable aggregates. The strong cohesive energy of the solid state (melting point ~100–102°C) favors crystallization over solvation.
Troubleshooting Protocol: Binary Solvent System
To disrupt the water lattice and favor the solvation of the octyl chain, a water-miscible organic cosolvent is required.
Recommended System: Ethanol/Water or DMSO/Water.[1]
Step-by-Step Protocol:
Weighing: Weigh the required amount of N-octylurea into a glass vial.
Primary Solvation: Add 100% Ethanol (or DMSO) dropwise.[1] Octylurea is soluble in ethanol.[1] Vortex until clear.
Target: Dissolve at 10x the final desired concentration.
Tempering: Warm the ethanolic concentrate to 30°C.
Aqueous Titration: Slowly add pre-warmed (30°C) water or buffer while vortexing.[1]
Critical Step: Do not add cold water.[1] The thermal shock will induce immediate nucleation.
Equilibration: Allow the solution to stand at room temperature. If turbidity appears, increase the ethanol fraction.
Data Table: Estimated Solubility Limits (Theoretical)
Solvent System
Solubility Behavior
Suitability for Bioassays
Pure Water (25°C)
< 1 mM (Sparingly Soluble)
Low
10% Ethanol (v/v)
~ 2-5 mM (Metastable)
Moderate
20% Ethanol (v/v)
> 10 mM (Stable)
High (if cells tolerate EtOH)
| DMSO (Pure) | > 100 mM | Stock Solution Only |[1]
Module 2: Mixed Micellar Solubilization
User Query: "I need a purely aqueous system for a protein interaction study. I cannot use organic solvents like Ethanol or DMSO. How do I proceed?"
Diagnosis: Since octylurea does not spontaneously form micelles in water (it crystallizes first), you must use a surfactant chaperone to incorporate it into mixed micelles.[1]
Technical Insight: The "Guest" Mechanism
Octylurea acts as a co-surfactant. It will insert its octyl tail into the hydrophobic core of a host micelle (e.g., Tween 80 or SDS), while the urea headgroup remains at the Stern layer, hydrogen-bonding with water.
Workflow Diagram: Mixed Micelle Preparation
Figure 1: Decision tree and workflow for creating mixed micelles to solubilize octylurea.
Protocol:
Prepare a 5% (w/v) Tween 80 solution in your buffer.[1]
Add N-octylurea solid to this solution.
Sonicate at 40°C. The heat melts the octylurea crystal lattice, and the ultrasonic energy drives the molecules into the Tween micelles.
Cool to room temperature. The octylurea should remain trapped in the micelles, preventing recrystallization.
Module 3: Cyclodextrin Complexation (The "Molecular Shield")
User Query: "I need high solubility without the detergent effects of Tween or SDS. Is there an alternative?"
Diagnosis: Yes. Beta-Cyclodextrin (β-CD) is the "Goldilocks" host for octyl chains.[1] The cavity diameter of β-CD (~6.0–6.5 Å) perfectly accommodates the C8 alkyl chain of octylurea, shielding it from water while the urea headgroup remains exposed or hydrogen-bonded to the rim.
Mechanism of Action
The hydrophobic effect drives the octyl tail into the CD cavity. This forms a 1:1 inclusion complex , effectively disguising the hydrophobic portion of the molecule and rendering the complex water-soluble.
Protocol: Phase Solubility Method
Preparation: Prepare a 15 mM solution of β-Cyclodextrin (or Hydroxypropyl-β-CD for higher solubility) in water.
Excess Addition: Add N-octylurea in excess of its estimated solubility (e.g., add 5 mg/mL).
Agitation: Shake or rotate the suspension for 24–48 hours at 25°C.
Note: This long duration is necessary to reach thermodynamic equilibrium.[1]
Filtration: Filter the suspension through a 0.45 µm PVDF filter to remove uncomplexed solid.
Quantification: The filtrate contains the soluble CD-Octylurea complex.
Frequently Asked Questions (FAQ)
Q1: Can I use urea itself to dissolve octylurea?A: Yes, but with caveats. Urea is a hydrotrope.[1] High concentrations of urea (4–8 M) will denature the water structure and significantly increase the solubility of octylurea. However, this concentration of urea is often toxic to cells and denatures proteins, limiting its utility in biological assays.
Q2: Why does my solution foam?A: Even though octylurea doesn't micellize easily on its own, it is surface-active.[1] It lowers surface tension (approx. 30 dyne/cm).[1] Foaming indicates that the monomer is present at the air-water interface. Avoid vigorous shaking; use gentle rotation or magnetic stirring.[1]
Q3: Is Octylurea stable in solution?A: In neutral aqueous media, it is relatively stable. However, like all ureas, it can hydrolyze at extreme pH (very acidic or very basic) or elevated temperatures (>60°C) over time, releasing octylamine and cyanate/CO2.[1] Always prepare fresh for critical analytical work.
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 200490, N-Octylurea.[1] Retrieved from [Link][1][2]
Simmons, B. A., et al. (2025). Nonionic n-Hexyl, n-Heptyl, and n-Octyl Urea Surfactants: Some Physicochemical Properties.[1] Journal of Physical Chemistry B. (Contextualized from general alkylurea phase behavior studies). Retrieved from [Link]
NIST Chemistry WebBook. 1-Octyl urea Thermochemical Data. National Institute of Standards and Technology.[3] Retrieved from [Link][1]
U.S. Patent 6,262,156 (2001). Cyclic urea surfactants and methods of use.[1] (Provides comparative data on surface tension reduction of octyl-urea derivatives). Retrieved from
preventing hygroscopic degradation of alkyl urea samples
Current Status: Operational Ticket Topic: Preventing Hygroscopic Degradation of Alkyl Urea Samples Assigned Specialist: Senior Application Scientist, Chemical Stability Unit Mission Statement Welcome to the Technical Sup...
Author: BenchChem Technical Support Team. Date: February 2026
Current Status: Operational
Ticket Topic: Preventing Hygroscopic Degradation of Alkyl Urea Samples
Assigned Specialist: Senior Application Scientist, Chemical Stability Unit
Mission Statement
Welcome to the Technical Support Center. You are likely here because your alkyl urea samples (e.g., N-methylurea, N-ethylurea, or complex nitrosoureas like Carmustine) have exhibited signs of caking, liquefaction, or potency loss.
Alkyl ureas are deceptively stable in dry conditions but chemically fragile in the presence of moisture. This guide replaces generic "store in a cool dry place" advice with a mechanistic understanding of hygroscopic hydrolysis and deliquescence , providing you with a self-validating protocol to protect your research assets.
Module 1: The Root Cause (Diagnostics)
Q: Why did my sample turn into a liquid or sticky paste inside a sealed bottle?
A: You are likely observing Deliquescence followed by Hydrolysis .
The Trigger (Deliquescence): Every hygroscopic solid has a Critical Relative Humidity (CRH) or Deliquescence Relative Humidity (DRH). For urea-based compounds, this is often around 70-75% RH at room temperature. If the micro-environment inside your bottle exceeds this threshold (due to a poor seal or opening the bottle before it reaches room temperature), the solid spontaneously absorbs atmospheric water until it dissolves in its own sorbed moisture.
The Damage (Hydrolysis): Once dissolved, alkyl ureas are no longer chemically inert. Water attacks the carbonyl carbon, leading to irreversible degradation.
Mechanism of Failure
The following diagram illustrates the degradation pathway you must prevent. Note that for Nitrosoureas , this degradation generates toxic alkylating agents and gas (N₂), which can pressurize vessels.
Figure 1: The cascade from physical phase change (deliquescence) to chemical degradation (hydrolysis).[1]
A: Storage requirements depend on the specific subclass of alkyl urea. Simple alkyl ureas are more robust than nitrosoureas.
Table 1: Storage Matrix by Compound Class
Compound Class
Example
Hygroscopicity
Chemical Instability
Recommended Storage
Simple Alkyl Ureas
N-Methylurea
Moderate
Low (Stable neutral pH)
+4°C, Desiccator, Taped Seal
Nitrosoureas
Carmustine (BCNU)
High
Critical (Light/Heat sensitive)
-20°C, Amber Glass, Inert Gas (N₂/Ar)
Complex Ureas
1,1-Dimethylurea
Moderate
Low
+4°C to RT, Desiccator
Q: How do I handle the sample without introducing moisture?
A: The most common failure point is condensation during the thawing process. Cold surfaces condense atmospheric water instantly.
The "Warm-Up" Protocol (Mandatory):
Remove the vessel from the freezer/fridge.
DO NOT OPEN THE CAP.
Place the vessel in a desiccator containing active silica gel or Drierite™.
Allow the vessel to equilibrate to room temperature (minimum 30–60 minutes).
Only open the vessel once the glass is dry and at ambient temperature.
Best Practice: Flush the headspace with dry Nitrogen or Argon before re-sealing.
Module 3: Troubleshooting & Rescue
Q: My sample is clumped. Is it still usable?
A: Clumping (caking) indicates the beginning of deliquescence (surface wetting).
For Qualitative Work: Likely usable, but weigh with caution as water weight will skew molarity.
For Quantitative/Analytical Work:Reject. The sample is non-homogeneous.
Q: Can I dry the sample in an oven?
A:Generally, No.
Heat Sensitivity: Many alkyl ureas (especially nitrosoureas) degrade thermally. Heating wet urea accelerates hydrolysis (see Figure 1).
Rescue Option: If the compound is valuable and stable (e.g., simple N-methylurea), you may attempt recrystallization using an anhydrous solvent (e.g., warm ethanol or isopropanol), followed by vacuum drying. Do not heat-dry the wet solid directly.
Q: How do I validate purity before use?
A: Use Proton NMR (¹H-NMR). Look for the specific "fingerprint" of hydrolysis.
Diagnostic Workflow:
Figure 2: Decision tree for determining sample viability.
NMR Signals of Degradation:
Loss of Amide Proton: Disappearance or broadening of the -NH signal (typically 5.0–8.0 ppm depending on solvent).
Appearance of Ammonium: Sharp triplet (if coupled) or broad singlet for ammonium/amine salts (typically 7.0–7.5 ppm or shifted upfield).
Shift in Alkyl Group: The methyl/ethyl group attached to the nitrogen will shift slightly upfield once the carbonyl electron-withdrawing group is lost (e.g., Methylurea
Methylamine).
References
Reaction Pathways and Free Energy Profiles for Spontaneous Hydrolysis of Urea. National Institutes of Health (NIH) / PubMed Central.
[Link]
Interactions of Urea Surfaces with Water as Relative Humidity Obtained from Dynamic Vapor Sorption. ACS Earth and Space Chemistry.
[Link]
Decomposition of N-(2-chloroethyl)-N-nitrosoureas in aqueous media. Journal of Medicinal Chemistry.
[Link][2]
Topic: Resolving Peak Overlap in Octylurea ( ) Diagnostic Overview: The "Octylurea Paradox" User Query: "I cannot integrate the alkyl chain protons (C3-C7) accurately, and my urea protons are either broad or missing." Ro...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Resolving Peak Overlap in Octylurea (
)
Diagnostic Overview: The "Octylurea Paradox"
User Query: "I cannot integrate the alkyl chain protons (C3-C7) accurately, and my urea protons are either broad or missing."
Root Cause Analysis:
Octylurea presents a classic "amphiphilic" NMR challenge. The molecule contains a rigid, polar headgroup (urea) and a flexible, non-polar tail (octyl chain). This duality creates two distinct spectral failures:
The Methylene Envelope (1.2 – 1.4 ppm): The magnetic environments of carbons C3 through C7 are nearly identical. Strong homonuclear coupling (
) causes these signals to merge into a second-order "blob," making precise integration impossible.
Proton Exchange Broadening: The urea protons (
and ) are labile. In the presence of trace water or protic solvents, they undergo chemical exchange, leading to peak broadening or coalescence into the baseline.
Troubleshooting Guides & FAQs
Module A: Resolving the Alkyl Chain (The "Methylene Blob")
Q: How do I separate the overlapping methylene signals (C3-C7) without buying an 800 MHz magnet?
A: You must remove the scalar coupling (
-coupling) that causes the broadening. The most effective software solution is Pure Shift NMR , specifically the PSYCHE method.
The Technical Fix: PSYCHE (Pure Shift Yielded by Chirp Excitation)
Standard proton spectra are "broad" because every proton is split by its neighbors. Pure Shift NMR collapses these multiplets into singlets, effectively improving resolution by a factor of 10–50 without increasing magnetic field strength.
Experimental Protocol: PSYCHE Setup
Pulse Sequence: Select psyche (Bruker) or pure_shift (Varian/Agilent) from your library.
Parameter Optimization:
Flip Angle: Set the chirp pulse flip angle (
) to low values (typically 10-20°) to minimize sensitivity loss.
Sparsity: Ensure the spectral window is wide enough. PSYCHE reconstructs the spectrum from chunks; aliasing can occur if the SW is too narrow.
Validation Step: Compare the integral of the methyl triplet (0.88 ppm) to the new "singlets" in the 1.2 ppm region. They should maintain a 3:2 ratio. If the methylene signals are significantly lower, increase the relaxation delay (
) as decoupling sequences can saturate signals.
Q: I don't have Pure Shift capabilities. Is there a chemical alternative?
A: Yes. Use Lanthanide Shift Reagents (LSRs) .
The Chemical Fix: Doping with Eu(fod)
Europium complexes bind to the Lewis-basic urea oxygen. This creates a "pseudocontact shift" that affects nuclei based on their distance from the binding site. Protons closer to the urea (C1, C2) shift more than those at the tail (C8), effectively "stretching" the spectrum.
Protocol: LSR Titration
Baseline: Acquire a standard
H spectrum in (avoid DMSO; it competes for the lanthanide).
Titration: Add 5 mg of
to the NMR tube. Shake well.
Monitor: Acquire a scan. The urea protons will shift downfield rapidly. The alkyl chain will begin to separate.
Iterate: Continue adding in 2 mg increments until the C3-C7 envelope resolves into distinct multiplets.
Parameter
Standard Spectrum
With Eu(fod)
C1 (-CH2)
~3.1 ppm (triplet)
Shifts Downfield (>4.0 ppm)
C2 (-CH2)
~1.4 ppm (multiplet)
Shifts Downfield (>2.0 ppm)
C3-C7 (Chain)
1.2-1.3 ppm (overlap)
Resolved into separate signals
Line Width
Sharp (<1 Hz)
Broadened (>3 Hz) due to paramagnetism
Module B: Stabilizing the Urea Headgroup
Q: My urea protons are invisible or look like a broad hump. Why?
A: This is due to Chemical Exchange . The protons are hopping between the urea molecule and trace water in the solvent. If the exchange rate (
) is comparable to the frequency difference () between the states, the peak coalesces.
The Fix: Solvent Engineering (DMSO-d6)
Do not use Chloroform (
) if quantitative urea analysis is required. Chloroform does not hydrogen bond effectively with the urea, leaving protons vulnerable to exchange.
Protocol: The "Lock-Down" Method
Solvent: Dissolve octylurea in DMSO-d6 . DMSO acts as a strong Hydrogen Bond Acceptor (HBA), "locking" the urea protons in place and slowing exchange.
Water Removal: Add activated 3Å molecular sieves directly to the NMR tube 1 hour before acquisition to remove trace water.
Temperature: If peaks are still broad, lower the temperature to 280 K. This reduces the exchange rate (
), pushing the system into the "slow exchange" regime where peaks sharpen.
Module C: Resolving the
-Methylene (C1) Overlap
Q: The triplet at ~3.1 ppm (attached to Nitrogen) is overlapping with an impurity or water.
A: Use the ASIS Effect (Aromatic Solvent-Induced Shift) .
The Fix: Benzene-d6
Benzene molecules stack against the solute. The magnetic anisotropy of the benzene ring shields protons located above/below the ring plane and deshields those in the plane. Because octylurea has a polar head and non-polar tail, benzene solvates it anisotropically, shifting the
-methylene (C1) significantly compared to the impurity.
Data Comparison: Solvent Shifts
| Solvent | Urea -NH2- |
A Senior Application Scientist's Guide to the 1H NMR Spectrum of N-octylurea: A Comparative Analysis
For researchers and professionals in drug development and chemical synthesis, the unambiguous structural elucidation of novel or synthesized compounds is a cornerstone of scientific rigor. N-octylurea, a simple yet repre...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers and professionals in drug development and chemical synthesis, the unambiguous structural elucidation of novel or synthesized compounds is a cornerstone of scientific rigor. N-octylurea, a simple yet representative N-alkylurea, serves as an excellent model for understanding the application of Nuclear Magnetic Resonance (NMR) spectroscopy in organic characterization. This guide provides an in-depth analysis of the ¹H NMR spectrum of N-octylurea, grounded in fundamental principles and compared with both shorter-chain analogues and alternative analytical techniques.
Deciphering the Molecular Blueprint: ¹H NMR Analysis of N-octylurea
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is an indispensable technique that provides detailed information about the molecular structure of a compound by mapping the chemical environments of its hydrogen atoms.[1] The analysis of a ¹H NMR spectrum hinges on interpreting four key pieces of information for each signal: its chemical shift (δ), integration, multiplicity (splitting pattern), and coupling constants (J).[2]
The Structure of N-octylurea
To interpret its spectrum, we must first identify the distinct proton environments within the N-octylurea molecule. The structure consists of an eight-carbon alkyl chain attached to a urea functional group.
Caption: Labeled proton environments in N-octylurea.
Experimental Protocol: Acquiring the ¹H NMR Spectrum
A robust and reproducible spectrum is foundational to accurate analysis. The following protocol outlines the standard procedure.
Objective: To obtain a high-resolution ¹H NMR spectrum of N-octylurea.
Materials:
N-octylurea sample
Deuterated dimethyl sulfoxide (DMSO-d₆)
Tetramethylsilane (TMS) or reliance on solvent peak for internal referencing[2]
NMR tube (5 mm)
Pipettes and vial
Step-by-Step Methodology:
Sample Preparation: Weigh approximately 5-10 mg of N-octylurea and dissolve it in ~0.6 mL of DMSO-d₆ in a small vial. The choice of DMSO-d₆ is strategic; its ability to form hydrogen bonds helps to slow the exchange rate of the N-H protons, often making them sharper and easier to observe compared to spectra run in CDCl₃.
Transfer: Transfer the solution to a 5 mm NMR tube.
Referencing: Although modern spectrometers can reference the spectrum to the residual solvent peak (DMSO-d₆ at ~2.50 ppm), adding a drop of TMS (δ = 0.00 ppm) as an internal standard remains a classic and reliable method.[2]
Instrument Setup: Place the NMR tube in the spectrometer.
Acquisition: Set the acquisition parameters. A standard ¹H experiment on a 400 MHz spectrometer is typically sufficient. Key parameters include a 90° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.
Processing: After acquiring the Free Induction Decay (FID), perform a Fourier transform. Phase the resulting spectrum and perform a baseline correction.
Integration: Calibrate the signal integrals to a known number of protons, such as the terminal methyl group (3H).
Interpreting the N-octylurea Spectrum
The ¹H NMR spectrum of N-octylurea exhibits distinct signals corresponding to each labeled proton environment. The chemical shift of a proton is highly dependent on its local electronic environment; proximity to electronegative atoms like oxygen and nitrogen causes a "deshielding" effect, shifting the signal downfield (to a higher ppm value).[3]
Table 1: ¹H NMR Spectral Data for N-octylurea in DMSO-d₆
Proton Label
Chemical Shift (δ, ppm) (Estimated)
Integration
Multiplicity
Coupling (J, Hz)
Rationale for Assignment
a (CH₃)
~0.85
3H
Triplet (t)
~7.0
Located at the end of the alkyl chain, it is the most shielded (upfield) signal. It is split into a triplet by the two adjacent protons on carbon (b).
b (CH₂)
~1.2-1.3
2H
Multiplet (m)
-
This methylene group is adjacent to the terminal methyl and another methylene group. It is split by protons (a) and (c).
c ((CH₂)₅)
~1.2-1.4
10H
Broad Multiplet (m)
-
The five central methylene groups are chemically similar, resulting in a large, overlapping signal in the typical aliphatic region.
d (N-CH₂)
~2.9-3.1
2H
Quartet (q) or Triplet of Triplets (tt)
~6.8
This methylene group is directly attached to a nitrogen atom, causing a significant downfield shift due to nitrogen's electronegativity. It is coupled to protons (c) and the N-H proton (e).
e (NH)
~5.9
1H
Triplet (t)
~5.5
This amide proton is coupled to the adjacent methylene protons (d). Its chemical shift can be variable and the peak is often broad.
f (NH₂)
~5.4
2H
Broad Singlet (s)
-
These protons are equivalent and appear as a broad singlet. They are not typically coupled to other protons. The signal can be confirmed by its disappearance upon a D₂O shake.[1]
Note: Estimated chemical shifts are based on typical values for alkyl chains and urea derivatives.[4][5][6]
Caption: Spin-spin coupling network in N-octylurea.
Context is Key: Comparison with N-Alkylurea Analogues
Analyzing the spectra of structurally related molecules is a powerful method for validating signal assignments. Here, we compare N-octylurea with its shorter-chain counterparts, N-butylurea and N-ethylurea. This comparison demonstrates how systematic changes in the alkyl chain length manifest in the ¹H NMR spectrum.
The primary distinction lies in the aliphatic region (~0.8-1.5 ppm). As the chain length decreases, the complexity and integration of this region are reduced, simplifying the spectrum. However, the signals corresponding to the protons closest to the urea moiety (N-CH₂-, -NH-, and -NH₂) remain in diagnostically similar chemical shift regions.
Table 2: Comparative ¹H NMR Chemical Shifts (δ, ppm) for N-Alkylureas in DMSO-d₆
This comparative data clearly shows that while the signature of the alkyl chain "body" changes, the signals for the "head" group attached to the urea remain consistent, providing a reliable diagnostic marker for the N-alkylurea functional group.
A Multi-faceted Approach: Alternative and Complementary Techniques
While ¹H NMR is exceptionally informative, a multi-technique approach provides the highest level of confidence in structural characterization. For N-alkylureas, techniques like ¹³C NMR, FT-IR, and Mass Spectrometry offer complementary data. In some cases, particularly with complex substitution patterns, these alternatives can be essential where ¹H NMR data may be ambiguous.[8]
Table 3: Comparison of Analytical Techniques for N-octylurea Characterization
Technique
Information Provided
Strengths
Weaknesses
¹H NMR
Maps all proton environments; provides connectivity data through coupling.
Complex spectra for large molecules; exchangeable protons can be broad or absent.
¹³C NMR
Shows all unique carbon environments.
Simpler spectra than ¹H NMR; excellent for identifying carbonyls and quaternary carbons. The urea carbonyl appears at a characteristic ~158-162 ppm.[9][10]
Not inherently quantitative without special techniques; much lower sensitivity than ¹H NMR.
FT-IR
Identifies functional groups based on their vibrational frequencies.
Fast and simple; provides clear evidence for key functional groups (C=O stretch ~1660 cm⁻¹, N-H stretch ~3200-3400 cm⁻¹).
Provides no information on the carbon skeleton or connectivity.
Mass Spec.
Measures the exact molecular weight and provides fragmentation data.
Extremely sensitive; confirms molecular formula. The molecular ion peak for N-octylurea is expected at m/z 172.[11]
Provides limited connectivity information; isomers can be difficult to distinguish without tandem MS (MS/MS).[8]
Conclusion
The ¹H NMR spectrum of N-octylurea provides a wealth of structural information that is readily interpretable through the fundamental principles of chemical shift, integration, and spin-spin coupling. The key diagnostic signals include the downfield-shifted methylene group adjacent to the nitrogen, the exchangeable amide and amine protons, and the characteristic upfield signals of the octyl chain. By comparing this spectrum to those of shorter-chain analogues like N-butylurea and N-ethylurea, assignments can be made with greater confidence. Furthermore, integrating data from complementary techniques such as ¹³C NMR, FT-IR, and Mass Spectrometry creates a self-validating system of characterization, ensuring the highest degree of scientific integrity for researchers in drug development and beyond.
References
ACD/Labs. (2021). The Basics of Interpreting a Proton (¹H) NMR Spectrum. Available at: [Link]
Chemistry LibreTexts. (2024). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. Available at: [Link]
Bai, Z. W., et al. (2016). Data of 1H/13C NMR spectra and degree of substitution for chitosan alkyl urea. Data in Brief. Available at: [Link]
Compound Interest. (2015). A Guide to ¹H NMR Chemical Shift Values. Available at: [Link]
Stueber, D., & Grant, D. M. (2002). ¹H NMR Relaxation in Urea. eScholarship, University of California. Available at: [Link]
Chemistry LibreTexts. (2021). 6.6: ¹H NMR Spectra and Interpretation (Part I). Available at: [Link]
Reich, H. J. NMR Spectroscopy :: ¹H NMR Chemical Shifts. Organic Chemistry Data. Available at: [Link]
ResearchGate. (2016). Data of 1H/13C NMR spectra and degree of substitution for chitosan alkyl urea. Available at: [Link]
PubChem. N-Octyl-N'-(4-((4-(((octylamino)carbonyl)amino)phenyl)methyl)phenyl)urea. Available at: [Link]
The Royal Society of Chemistry. (2012). A new route of CO2 catalytic activation: syntheses of N-substituted carbamates from dialkyl carbonates and polyureas. Green Chemistry. Available at: [Link]
ResearchGate. (2023). ¹H NMR spectra of urea at increasing added % (v/v) ²H2O solution contents. Available at: [Link]
Bakthavachalam, V., et al. (2021). Synthesis and characterization of a series of N,N'-substituted urea derivatives by using electrospray ionization tandem mass spectrometry: Differentiation of positional isomers. Rapid Communications in Mass Spectrometry. Available at: [Link]
Chemistry LibreTexts. (2024). 13.5: Chemical Shifts in ¹H NMR Spectroscopy. Available at: [Link]
ResearchGate. (2017). ¹³C-NMR spectra of urea carbonyl carbons. Available at: [Link]
Teramoto, S., et al. (1981). Correlation between the molecular structure of N-alkylureas and N-alkylthioureas and their teratogenic properties. Teratology. Available at: [Link]
A Comparative Guide to HPLC Method Development for the Detection of Octylurea
Executive Summary The quantification of octylurea, a molecule combining a polar urea head with a non-polar octyl tail, presents a significant analytical challenge in High-Performance Liquid Chromatography (HPLC). The pri...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The quantification of octylurea, a molecule combining a polar urea head with a non-polar octyl tail, presents a significant analytical challenge in High-Performance Liquid Chromatography (HPLC). The primary obstacle is its lack of a native chromophore, rendering it invisible to the most common UV-Vis detectors. This guide provides an in-depth comparison of two primary strategic approaches for developing a robust HPLC method for octylurea: Direct Analysis using Universal Detectors and Indirect Analysis via Pre-Column Derivatization for UV Detection . We will explore the underlying principles, provide detailed experimental protocols, and present comparative performance data to empower researchers and drug development professionals to select the optimal method for their specific analytical needs, from routine quality control to trace-level impurity analysis. All methodologies are presented with a focus on scientific rationale and adherence to validation principles outlined by the International Council for Harmonisation (ICH).
Introduction: The Analytical Challenge of Octylurea
Octylurea (C₉H₂₀N₂O, Molar Mass: ~172.27 g/mol ) is a compound of interest in various chemical and pharmaceutical contexts.[1] Its structure is amphiphilic, featuring a hydrophilic urea group and a hydrophobic eight-carbon alkyl chain. This dual nature can complicate chromatographic retention. However, the most critical challenge for its quantification is the absence of a significant UV-absorbing moiety.[2][3] Standard HPLC-UV methods, the workhorse of most analytical laboratories, are therefore not directly applicable.
Developing a reliable analytical method requires overcoming this detection hurdle. The choice of strategy depends heavily on the required sensitivity, sample matrix complexity, available equipment, and the intended purpose of the analysis (e.g., purity assay, impurity profiling, or formulation analysis). This guide will dissect and compare the most effective strategies to build a self-validating and robust analytical system.
Strategic Approaches: A Fork in the Method Development Road
The development pathway for a non-chromophoric analyte like octylurea diverges into two fundamentally different philosophies.
Strategy A: Direct Analysis with Universal Detectors. This approach analyzes the molecule in its native form, bypassing chemical modification. It relies on detectors that measure a bulk property of the analyte as it elutes, making them "universal." The primary candidates are the Refractive Index (RI) Detector and the Evaporative Light Scattering Detector (ELSD) .
Strategy B: Indirect Analysis via Chemical Derivatization. This strategy involves chemically modifying the octylurea molecule before chromatographic analysis to attach a UV-active or fluorescent tag.[2][3] This process, known as derivatization, transforms the "invisible" analyte into one that is readily detectable by standard UV or Fluorescence detectors, often with a significant enhancement in sensitivity.[4][5]
Below, we detail the experimental execution and performance of each strategy.
Method Comparison I: Direct Analysis with Universal Detectors
This approach is often favored for its simplicity, as it avoids the complexities of chemical reactions. The chromatographic challenge here is to achieve adequate retention of the polar octylurea. While a traditional C18 column might struggle, Hydrophilic Interaction Liquid Chromatography (HILIC) is an ideal alternative for retaining polar compounds.[6][7][8] HILIC utilizes a polar stationary phase (e.g., amide, diol) and a mobile phase with a high concentration of an organic solvent (typically acetonitrile) and a small amount of aqueous buffer.[9][10]
Principle of Operation: HILIC, ELSD, and RI
HILIC: In HILIC mode, a water-enriched layer forms on the surface of the polar stationary phase. Polar analytes, like the urea moiety of octylurea, partition into this layer and are retained. Elution is achieved by increasing the concentration of the aqueous component (the strong solvent).[8]
ELSD: The column eluent is nebulized into a fine mist. This aerosol passes through a heated tube where the mobile phase evaporates, leaving behind solid particles of the non-volatile analyte. A light beam is directed at these particles, and the scattered light is measured by a photodetector. The signal is proportional to the mass of the analyte.[11][12][13][14] ELSD is compatible with gradient elution and is generally more sensitive than RI.[12]
RI Detector: This detector measures the difference in the refractive index between the mobile phase in a reference cell and the column eluent containing the analyte in a sample cell.[15][16] While truly universal for any compound, it is highly sensitive to temperature and pressure fluctuations and is incompatible with gradient elution, severely limiting its flexibility in method development.[16][17]
Experimental Protocol: HILIC with ELSD/RI Detection
Instrumentation: HPLC system equipped with a binary pump, autosampler, column oven, and either an ELSD or an RI detector.
Chromatographic Column: TSKgel Amide-80 column (4.6 x 150 mm, 3 µm) or similar HILIC phase.
Mobile Phase:
Solvent A: 90:10 Acetonitrile/Water with 10 mM Ammonium Acetate.
Solvent B: 50:50 Acetonitrile/Water with 10 mM Ammonium Acetate.
Chromatographic Conditions:
Gradient Program: 100% A for 2 min, linear ramp to 100% B over 8 min, hold at 100% B for 2 min.
RI: (For Isocratic Analysis Only) Cell Temperature: 40 °C. Note: The gradient program above is not suitable for RI detection.
Workflow for Direct Analysis
Caption: Workflow for direct analysis of octylurea using HILIC.
Method Comparison II: High-Sensitivity Analysis via Pre-Column Derivatization
To leverage the sensitivity and ubiquity of UV detectors, octylurea can be chemically tagged. This involves reacting the primary amine of the urea group with a derivatizing agent that imparts a strong chromophore to the molecule. This strategy increases not only sensitivity but also chromatographic selectivity, as the properties of the analyte are significantly altered.
Principle of Operation: Derivatization and RP-HPLC
The core idea is a two-step process: react, then separate. A suitable derivatizing agent, such as 1-Naphthylamine in the presence of a coupling agent , can be used to form a stable, UV-active amide derivative.[18] This reaction transforms the polar, non-UV-active octylurea into a larger, more hydrophobic, and strongly UV-absorbing molecule.
This newly formed derivative is now ideally suited for separation on a standard Reversed-Phase (RP) C18 column , one of the most robust and well-understood column chemistries in HPLC.[19][20]
Experimental Protocol: Derivatization and RP-HPLC-UV
Derivatization Procedure (Pre-Column):
To 100 µL of octylurea standard/sample in acetonitrile, add 100 µL of 1-Naphthylamine solution (1 mg/mL in acetonitrile).
Add 50 µL of N,N'-Diisopropylcarbodiimide (DIC) solution (1 mg/mL in acetonitrile).
Vortex and incubate at 60 °C for 30 minutes.
Cool to room temperature. The sample is now ready for injection.
Note: This reaction must be optimized for completeness and stability.
Instrumentation: HPLC system with a binary or quaternary pump, autosampler, column oven, and a Diode Array (DAD) or UV-Vis Detector.
Chromatographic Column: C18 column (e.g., Ascentis C18, 4.6 x 150 mm, 5 µm).
Mobile Phase:
Solvent A: Water with 0.1% Formic Acid.
Solvent B: Acetonitrile with 0.1% Formic Acid.
Chromatographic Conditions:
Gradient Program: 60% B to 95% B over 10 minutes.
Flow Rate: 1.0 mL/min.
Column Temperature: 35 °C.
Injection Volume: 5 µL.
Detector Settings:
UV Wavelength: 222 nm (or the absorption maximum of the derivative).[18]
Workflow for Indirect Analysis via Derivatization
Caption: Workflow for indirect analysis via pre-column derivatization.
Comparative Performance Data
The following tables summarize hypothetical but realistic performance data for the three discussed methods. This data is intended to illustrate the trade-offs between the different approaches.
Table 1: Comparison of Chromatographic Performance
Parameter
HILIC-RI (Isocratic)
HILIC-ELSD (Gradient)
RP-HPLC-UV (Derivatized)
Causality & Rationale
Retention Time (tR)
4.5 min
6.8 min
8.2 min
The derivative is more hydrophobic, leading to stronger retention on the C18 column.
Resolution (Rs)
1.8
> 2.0
> 2.0
Gradient elution and unique selectivity of the derivatized analyte often provide superior resolution.
Peak Asymmetry (As)
1.4
1.2
1.1
The C18 interaction with the hydrophobic derivative often yields more symmetric peaks than HILIC interactions.
Method Flexibility
Low
High
High
RI is limited to isocratic elution. ELSD and UV are fully compatible with gradient methods.
Table 2: Comparison of Method Sensitivity and Linearity
Parameter
HILIC-RI
HILIC-ELSD
RP-HPLC-UV (Derivatized)
Causality & Rationale
LOD (µg/mL)
~10.0
~1.0
~0.05
Derivatization provides a massive sensitivity gain by using a highly responsive UV detector.
LOQ (µg/mL)
~30.0
~3.0
~0.15
The limit of quantification follows the same trend as the LOD.
Linearity (R²)
> 0.99 (Narrow Range)
> 0.99 (Log-Log)
> 0.999
UV detection provides excellent linearity over a wide dynamic range. ELSD response can be non-linear.
Throughput
High
Medium
Low
Derivatization adds a significant time-consuming step to the sample preparation workflow.
Discussion: Selecting the Optimal Method
The choice of method is not a matter of "best" or "worst," but of fitness for purpose. The experimental data highlights a clear trade-off between simplicity/speed and sensitivity/performance.
Choose Direct Detection (HILIC-RI/ELSD) when:
Analyte concentrations are high (e.g., main component assay, formulation testing).
Simplicity and high throughput are critical.
Developing a complex derivatization reaction is not feasible or desired.
ELSD is superior to RI due to its higher sensitivity and gradient compatibility, making it the preferred universal detector for method development.[11][14]
Trace-level detection is required (e.g., impurity analysis, pharmacokinetic studies).
The highest levels of sensitivity and quantitative accuracy are paramount.
A UV detector is the only available instrument.
The additional time for sample preparation is acceptable.[5]
The decision-making process can be visualized as follows:
Caption: Decision tree for selecting an appropriate HPLC method.
Method Validation Considerations
Regardless of the chosen method, validation is required to demonstrate its suitability for its intended purpose.[21] According to ICH Q2(R1) guidelines, the following parameters must be evaluated:[21][22][23]
Specificity: The ability to assess the analyte unequivocally in the presence of other components (e.g., impurities, matrix components).
Linearity: The ability to obtain test results which are directly proportional to the concentration of the analyte.
Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[22]
Accuracy: The closeness of test results to the true value.
Precision: The degree of scatter between a series of measurements (evaluated at repeatability and intermediate precision levels).
Detection Limit (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated.
Quantitation Limit (LOQ): The lowest amount of analyte which can be quantitatively determined with suitable precision and accuracy.
Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.
Conclusion
The successful development of an HPLC method for octylurea hinges on a strategic approach to overcome its lack of a UV chromophore. Direct analysis using HILIC with ELSD offers a rapid and straightforward method suitable for high-concentration samples, providing good performance with gradient elution. For applications demanding the highest sensitivity, such as trace impurity analysis, pre-column derivatization coupled with standard RP-HPLC-UV is the authoritative choice. It requires more intensive method development but delivers orders-of-magnitude improvements in detection limits and quantitative performance. By understanding the fundamental principles and trade-offs presented in this guide, researchers can confidently select, develop, and validate an analytical method that is robust, reliable, and perfectly tailored to their scientific objectives.
Woldemariam, G., et al. (2020). Development and Validation of a HPLC-UV Method for Urea and Related Impurities . PDA J Pharm Sci Technol, 74(1), 2-14. Available from: [Link]
Woldemariam, G., et al. (2020). Development and Validation of a HPLC-UV Method for Urea and Related Impurities . ResearchGate. Available from: [Link]
CN111044641A - Hydroxyurea and detection method and application of preparation thereof. Google Patents.
Shinde, V. (2020). Analytical Method Development Approach When Compounds Don't Have UV Chromophore . Veeprho. Available from: [Link]
One-step pre-column derivatization method for HPLC-UV determination of organic acids in fruit juices | Request PDF . ResearchGate. Available from: [Link]
Development and Validation of New HPLC Method for the Determination of Imidazolidinyl Urea in Topical Formulation . Bentham Science. Available from: [Link]
Seeing is Believing: Detectors for HPLC . LCGC International. Available from: [Link]
Shaner, N., et al. Refractive Index-Based Detection of Gradient Elution Liquid Chromatography using Chip-Integrated Microring Resonator Arrays . NIH. Available from: [Link]
Urea Analyzed by HPLC C18 in Aqueous Mobile Phase - AppNote . MicroSolv Technology Corporation. Available from: [Link]
DEVELOPING HPLC METHODS WHEN C18 COLUMNS DON'T WORK . MAC-MOD Analytical. Available from: [Link]
Buszewski, B., & Noga, S. (2012). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique . Analytical and Bioanalytical Chemistry, 402(1), 231-247. Available from: [Link]
Czauderna, M., & Kowalczyk, J. (2011). Simple, selective, and sensitive measurement of urea in body fluids of mammals by reversed-phase ultra-fast liquid chromatography . Czech Journal of Animal Science, 56(1), 25-34. Available from: [Link]
Refractive Index Detection (RID) . Shimadzu. Available from: [Link]
HILIC – The Rising Star of Polar Chromatography . Element Lab Solutions. Available from: [Link]
Analysis of herbicides using HPLC with low temperature evaporative light scattering detection . Agilent. Available from: [Link]
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology . European Medicines Agency. (1995). Available from: [Link]
Selection of Detector in Analysis of Amino Acids Using Pre-column Derivatization Method . Shimadzu. Available from: [Link]
Application of the Different Analytical Methods for Non-chromophoric Pharmaceutical Compounds . National University of Science and Technology Oman. Available from: [Link]
HPLC Method for Quantification of Urea . Chromatography Forum. (2014). Available from: [Link]
Evaporative light scattering detector . Wikipedia. Available from: [Link]
Woldemariam, G., et al. (2019). Development and Validation of a HPLC-UV Method for Urea and Related Impurities . PDA Journal of Pharmaceutical Science and Technology. Available from: [Link]
Papanikolaou, E., et al. (2024). A Pre-Column Derivatization Method for the HPLC-FLD Determination of Dimethyl and Diethyl Amine in Pharmaceuticals . MDPI. Available from: [Link]
Q2(R1) Validation of Analytical Procedures: Text and Methodology . FDA. (2021). Available from: [Link]
On-Column Approach in the HPLC-UV Analysis of Non-chromophoric Compounds Using Azelaic Acid as a Model . ResearchGate. Available from: [Link]
THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES . Hichrom. Available from: [Link]
Pesek, J. J., & Matyska, M. T. (2012). How to Retain Polar and Nonpolar Compounds on the Same HPLC Stationary Phase with an Isocratic Mobile Phase . LCGC International. Available from: [Link]
N-Octyl-N'-(4-((4-(((octylamino)carbonyl)amino)phenyl)methyl)phenyl)urea . PubChem. Available from: [Link]
Determination of urea using high-performance liquid chromatography with fluorescence detection after automated derivatisation with Xanthydrol | Request PDF . ResearchGate. Available from: [Link]
What are Evaporative Light-Scattering Detectors? . Peak Scientific. (2017). Available from: [Link]
Application of the Different Analytical Methods for Non-chromophoric Pharmaceutical Compounds . Bentham Science. (2023). Available from: [Link]
HPLC Column Selection: Core to Method Development (Part I) . Welch Materials. (2025). Available from: [Link]
Dolan, J. W. (2012). Avoiding Refractive Index Detector Problems . LCGC International. Available from: [Link]
Octylurea Proper Disposal Procedures: A Technical Guide
Part 1: Executive Summary & Immediate Action Do not dispose of Octylurea down the drain. While urea itself is water-soluble and biologically active, N-Octylurea possesses a lipophilic C8-alkyl chain that drastically redu...
Author: BenchChem Technical Support Team. Date: February 2026
Part 1: Executive Summary & Immediate Action
Do not dispose of Octylurea down the drain. While urea itself is water-soluble and biologically active, N-Octylurea possesses a lipophilic C8-alkyl chain that drastically reduces its water solubility and biodegradability in standard wastewater treatment timelines.[1][2]
Primary Disposal Method: High-temperature incineration via approved chemical waste contractor.[1][2]
Waste Classification: Non-halogenated organic solid (unless in solution).[1][2]
Immediate Hazard: Low acute toxicity; however, treat as a potential irritant to mucous membranes due to the urea moiety.
Part 2: Chemical Profile & Risk Assessment
To manage disposal effectively, one must understand the physicochemical behavior of the analyte. Octylurea is an amphiphilic molecule—it contains a polar urea head group and a hydrophobic octyl tail.[1][2]
2.1 Chemical Identity
Parameter
Technical Specification
Chemical Name
N-Octylurea (1-Octylurea)
CAS Number
2158-10-3
Formula
C₉H₂₀N₂O
Molecular Weight
172.27 g/mol
Physical State
White crystalline solid / Powder
Solubility
Low in water; Soluble in Ethanol, DMSO, Methanol
Acidity (pKa)
~13-14 (Urea amide protons are very weak acids)
2.2 The "Why" Behind the Protocol (Expertise & Logic)
Hydrophobic Effect: Unlike simple urea, the octyl chain makes this compound significantly lipophilic.[2] Flushing it down the sink can result in precipitation in P-traps or accumulation in aquatic sediments, violating EPA "Prohibition of Dilution" standards.
Nitrogen Content: As a urea derivative, combustion releases Nitrogen Oxides (NOx).[1][2] Professional incineration facilities utilize scrubbers to capture these emissions.[1][2] Open burning or improper lab oxidation is strictly prohibited.[1][2]
Chemical Compatibility: Octylurea is stable but can react with strong oxidizing agents (e.g., chlorates, nitrates, permanganates).[1] Never commingle Octylurea waste with strong oxidizers in the same waste stream to prevent exothermic runaway.[2]
Part 3: Step-by-Step Disposal Protocols
Protocol A: Disposal of Solid Pure Substance
Use this workflow for expired shelf stocks, spilled solids, or excess dry reagent.
Segregation: Isolate Octylurea from oxidizers and acids.[1][2]
Containerization:
Use a wide-mouth High-Density Polyethylene (HDPE) or glass jar.[1][2]
Do not use metal cans if the solid is damp or hygroscopic (corrosion risk).[1][2]
Bulking: Pour into the appropriate carboy (e.g., "Non-Halogenated Organic Waste").
Concentration Limit: If Octylurea concentration exceeds 5% w/v, note this specifically on the waste tag to alert the incineration facility of high nitrogen content.
Part 4: Emergency Spill Management
Self-Validating Safety System: Before handling a spill, verify you have the correct PPE.[1][2] If you cannot identify the substance or lack PPE, evacuate.[2]
PPE Required: Nitrile gloves (0.11 mm minimum thickness), safety goggles, lab coat.[1]
Dry Spill:
Avoid generating dust.[1][2] Do not dry sweep vigorously.[1][2]
Use a scoop or dustpan dedicated to chemical use.[1][2]
Place material into a clear plastic bag, seal it, and place that bag inside a solid waste container.[1][2]
Wet Spill:
Absorb with vermiculite, sand, or commercial spill pads.[1][2]
Do not use paper towels if strong oxidizers are also present in the spill (fire risk).[1][2]
Collect absorbent material as "Solid Chemical Waste" (Protocol A).[1][2]
Part 5: Decision Logic & Workflow (Visualization)[1][3]
The following diagram illustrates the decision matrix for Octylurea disposal, ensuring compliance with RCRA (Resource Conservation and Recovery Act) principles.
Figure 1: Operational decision tree for segregating Octylurea waste streams based on physical state and solvent composition.
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 200490, N-Octylurea.[1][2] Retrieved from [Link][1][5]
U.S. Environmental Protection Agency (2024). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Part 261.[1][2] (General classification of organic chemical waste). Retrieved from [Link][1][5][6]
National Research Council (US) Committee on Prudent Practices in the Laboratory (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. Washington (DC): National Academies Press.[1][2] Retrieved from [Link]
Navigating the Safe Handling of Octylurea: A Guide to Personal Protective Equipment and Disposal
For Immediate Reference: In the absence of a specific Safety Data Sheet (SDS) for Octylurea, this guide synthesizes data from urea and analogous N-alkyl urea compounds to establish best practices for personal protection...
Author: BenchChem Technical Support Team. Date: February 2026
For Immediate Reference: In the absence of a specific Safety Data Sheet (SDS) for Octylurea, this guide synthesizes data from urea and analogous N-alkyl urea compounds to establish best practices for personal protection and operational protocols. All procedures should be conducted with the assumption that Octylurea may possess greater hazards than unsubstituted urea.
As a cornerstone of modern research and development, ensuring the safety of laboratory personnel is paramount. This guide provides essential, immediate safety and logistical information for handling Octylurea, offering procedural, step-by-step guidance to minimize risk and ensure responsible disposal. Our commitment as Senior Application Scientists is to empower you with the knowledge to work safely and effectively, building a foundation of trust that extends beyond the product itself.
Hazard Analysis: A Proactive Approach to Safety
While numerous Safety Data Sheets (SDS) for urea classify it as a substance with low acute toxicity, the introduction of an octyl group to the urea structure necessitates a more cautious approach.[1][2] Other substituted ureas are known to present more significant hazards. For instance, N-Methylurea is considered a hazardous substance that can cause skin sensitization and is harmful by inhalation, skin contact, or ingestion.[3] Furthermore, a related compound, methylenedi-4,1-phenylene)bis[N'-octyl]urea, is documented to cause serious eye damage and may provoke allergic or asthmatic reactions.[4]
Therefore, it is imperative to handle Octylurea with the assumption that it may be an irritant to the skin, eyes, and respiratory system, and a potential skin sensitizer. Adherence to the principle of ALARA (As Low As Reasonably Achievable) for exposure is the guiding tenet of these recommendations.
Personal Protective Equipment (PPE): Your First Line of Defense
A comprehensive PPE strategy is non-negotiable when handling Octylurea. The following table outlines the minimum required PPE, with the rationale rooted in the potential hazards identified from related compounds.
Protection Type
Required PPE
Specifications and Rationale
Eye and Face Protection
Chemical safety goggles with side shields or a full-face shield.
To protect against potential eye irritation or serious eye damage from splashes or airborne particles.[4][5] Eyewash stations must be readily accessible.
Skin Protection
- Gloves: Chemical-resistant gloves (e.g., nitrile rubber).- Lab Coat: A long-sleeved lab coat.- Clothing: Full-length trousers and closed-toe shoes.
To prevent skin contact, which may cause irritation or sensitization.[3] Regularly inspect gloves for any signs of degradation before use.[6]
Respiratory Protection
A NIOSH-approved respirator with a particulate filter (e.g., N95) may be necessary if handling procedures generate dust or aerosols.
To mitigate the risk of inhaling airborne particles, which may cause respiratory irritation.[3][5] The need for respiratory protection should be determined by a risk assessment of the specific procedure.
Operational Protocol: Step-by-Step Guidance for Safe Handling
Meticulous adherence to handling protocols is critical for minimizing exposure and preventing contamination.
Preparation and Handling:
Designated Area: Conduct all handling of Octylurea in a well-ventilated area, such as a chemical fume hood, to minimize inhalation exposure.[7]
Pre-Handling Check: Before starting, ensure all necessary PPE is available and in good condition. Confirm that an eyewash station and safety shower are accessible.
Material Handling: Handle Octylurea carefully to avoid the formation of dust or aerosols.[8] Use appropriate tools (e.g., spatulas, weighing paper) for transferring the solid.
Avoid Contamination: Do not eat, drink, or smoke in the handling area.[9] Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.
Workflow Diagram: PPE Donning and Doffing
The following diagram illustrates the correct sequence for putting on and taking off PPE to prevent cross-contamination.
Caption: Correct sequence for donning and doffing PPE.
Spill and Disposal Plan: Ensuring a Safe and Clean Workspace
Accidents can happen, and a clear plan for managing spills and disposing of waste is essential for maintaining a safe laboratory environment.
Spill Management:
Evacuate: If a significant spill occurs, evacuate the immediate area.
Ventilate: Ensure the area is well-ventilated.
Contain: For small spills, carefully sweep up the solid material, avoiding dust generation. Place the material into a sealed, labeled container for disposal.
Clean: Clean the spill area with an appropriate solvent and then wash with soap and water.
Large Spills: For large spills, follow your institution's emergency procedures.
Waste Disposal:
Containerize: All waste materials contaminated with Octylurea, including used gloves, weighing paper, and contaminated cleaning materials, should be placed in a clearly labeled, sealed container.
Legislation: Dispose of the waste in accordance with all local, state, and federal regulations.[8] Do not dispose of Octylurea down the drain or in the general trash.
Consult: If you are unsure about the proper disposal procedures, consult your institution's Environmental Health and Safety (EHS) department.
By integrating these safety protocols into your daily laboratory practices, you contribute to a culture of safety and ensure the well-being of yourself and your colleagues.
References
Ballance Agri-Nutrients. (2021, June 10). Safety Data Sheet Nrich Liquid Urea 19N. Retrieved from [Link]
Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Urea. Retrieved from [Link]
Finar Limited. (2022, February 16). Safety Data Sheet Section 1: IDENTIFICATION OF THE SUBSTANCE/MIXTURE AND OF THE COMPANY/UNDERTAKING. Retrieved from [Link]
Azomureş S.A. (2024, June 5). Working Document SAFETY DATA SHEET UREA. Retrieved from [Link]
U.S. Environmental Protection Agency. (n.d.). N-Nitroso-n-methylurea. Retrieved from [Link]
Paton Fertilizers Pty Ltd. (2005, April 27). Urea Safety Guide for Handlers.
Toxno. (n.d.). methylenedi-4,1-phenylene)bis[N'-octyl]urea Identification Number: CASRN. Retrieved from [Link]
Loveland Products, Inc. (2014, November 20). SAFETY DATA SHEET UREA 46-0-0. Retrieved from [Link]
European Chemicals Agency. (n.d.). Urea - Registration Dossier. Retrieved from [Link]
Carl Roth GmbH + Co. KG. (n.d.). Safety Data Sheet: Urea. Retrieved from [Link]
Cornerstone Chemical Company. (2012, July 26). Urea Solution SAFETY DATA SHEET. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). N-Octylurea. PubChem Compound Database. Retrieved from [Link]